molecular formula C11H10ClNO3S B2399685 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride CAS No. 1181705-32-7

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Numéro de catalogue: B2399685
Numéro CAS: 1181705-32-7
Poids moléculaire: 271.72
Clé InChI: CTUJDDNLXKBSOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a reactive sulfonyl chloride group, making it a valuable building block for the synthesis of more complex molecules, such as sulfonamides. Its core quinoline scaffold is widely recognized in pharmaceutical research for its diverse biological activities . Quinolones are a significant class of synthetic heterocycles with a broad spectrum of documented pharmacological properties, including antibacterial, anticancer, antimalarial, and antiviral activities . Researchers can leverage this reagent to create novel compounds for screening against drug-resistant pathogens or for developing new therapeutic agents . The reactive sulfonyl chloride group allows for facile introduction of the quinoline core into target structures, enabling the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUJDDNLXKBSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Crystallographic Methodology, Supramolecular Logic, and Anhydrous Handling Protocols

Executive Summary

In modern structure-based drug design (SBDD), sulfonyl chlorides are the gold-standard electrophilic building blocks for synthesizing sulfonamide libraries 1. Specifically, 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7) is a highly specialized bifunctional intermediate. Its 2-oxo-1,2-dihydroquinoline core provides a rigid hydrogen-bond donor/acceptor motif critical for binding in the active sites of enzymes like O-GlcNAc transferase (OGT) [[2]]().

As a Senior Application Scientist, I emphasize that characterizing such reactive intermediates via single-crystal X-ray crystallography is non-trivial. The inherent electrophilicity of the S-Cl bond makes it highly susceptible to atmospheric hydrolysis. This whitepaper details the mechanistic causality behind the anhydrous crystallization protocols, the cryogenic X-ray diffraction workflows, and the supramolecular logic required to successfully resolve the 3D structure of this compound 3.

Mechanistic Causality: The Chemical Physics of the Sulfonyl Chloride Motif

To understand the experimental constraints of handling 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, we must analyze its molecular physics. The molecule features two distinct reactive domains:

  • The Quinolinone Core: The lactam moiety (N-H and C=O) is highly polar and drives molecular self-assembly. In the solid state, these molecules almost universally form centrosymmetric dimers via paired N-H···O=C hydrogen bonds 4.

  • The Sulfonyl Chloride Motif: The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The Hydrolysis Challenge: If exposed to trace amounts of water, the S-Cl bond undergoes rapid nucleophilic attack, generating the corresponding sulfonic acid and hydrochloric acid. Because sulfonic acids have drastically different solubility profiles and hydrogen-bonding capabilities, their formation will immediately disrupt the crystal lattice of the sulfonyl chloride, leading to amorphous precipitation or twinned, unusable crystals.

Pathway Core 2-Oxo-1,2-dihydroquinoline Core Dimer Centrosymmetric Dimer (N-H···O=C) Core->Dimer Strong H-Bonding Sulfonyl 6-Sulfonyl Chloride Moiety Core->Sulfonyl Covalent Attachment Packing 3D Crystal Packing (C-H···O & C-H···π) Dimer->Packing Lattice Assembly Sulfonyl->Packing Weak Dipole Interactions

Supramolecular assembly logic for 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Self-Validating Anhydrous Crystallization Protocol

To obtain diffraction-quality single crystals, the crystallization environment must be rigorously controlled. The following vapor diffusion protocol is designed as a self-validating system : the success or failure of the anhydrous environment is visually immediately apparent.

Step-by-Step Methodology
  • Solvent Dehydration: Dry dichloromethane (DCM) and n-hexane over activated 3Å molecular sieves for 48 hours under an argon atmosphere. Causality: Removing trace water prevents the S-Cl bond from acting as an electrophile against moisture, preserving the structural integrity of the target molecule 3.

  • Sample Dissolution: Inside a nitrogen-purged glovebox, dissolve 50 mg of the compound in 1.5 mL of anhydrous DCM in a 4 mL borosilicate glass vial. Ensure complete dissolution.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of anhydrous n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Controlled Nucleation: Store the setup undisturbed at 4 °C. Causality: The volatile anti-solvent (hexane) slowly diffuses into the DCM phase. This gradual reduction in solvent polarity gently lowers the solubility of the compound, promoting the nucleation of high-quality, prismatic single crystals without inducing thermal shock.

  • System Validation:

    • Pass: The solution remains clear for 24 hours, followed by the slow growth of transparent, prismatic crystals over 3–5 days.

    • Fail: Immediate cloudiness or the rapid precipitation of a white, amorphous powder indicates moisture contamination and subsequent hydrolysis to the sulfonic acid.

Cryogenic X-Ray Diffraction Workflow

Once high-quality crystals are obtained, the diffraction workflow must mitigate both thermal atomic displacement and radiation-induced damage.

Step-by-Step Methodology
  • Inert Crystal Harvesting: Under a polarizing microscope, submerge the crystals in perfluoropolyether (PFPE) oil. Causality: The highly hydrophobic PFPE oil coats the crystal, acting as a physical barrier against atmospheric moisture during the critical transfer from the crystallization vial to the goniometer.

  • Cryocooling: Mount a selected single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) onto a MiTeGen loop and immediately flash-cool it to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling serves a dual purpose. First, it minimizes the thermal vibration of the atoms, drastically improving the signal-to-noise ratio of high-angle diffraction spots. Second, it traps the reactive S-Cl bond in a deep energetic well, preventing X-ray-induced radical cleavage during the multi-hour exposure.

  • Data Collection & Refinement: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Solve the phase problem using ShelXT and refine the atomic coordinates using OLEX2 against F² via full-matrix least-squares techniques 5.

G N1 Anhydrous Synthesis & Purification N2 Inert Atmosphere Crystallization (Vapor Diffusion) N1->N2 Prevents Hydrolysis N3 Crystal Harvesting (Perfluoropolyether Oil) N2->N3 Select Single Crystal N4 Cryogenic X-Ray Diffraction (100 K) N3->N4 Mount on Goniometer N5 Structure Solution (ShelXT) & Refinement N4->N5 Raw Diffraction Data

Workflow for the crystallographic analysis of moisture-sensitive sulfonyl chlorides.

Structural Analysis & Quantitative Data

The definitive 3D structural elucidation of 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride provides critical geometric parameters for computational chemists. The planarity of the quinoline ring system and the precise vector of the sulfonyl chloride group dictate how resulting sulfonamide derivatives will occupy enzymatic binding pockets.

Table 1: Representative Crystallographic Parameters
ParameterExpected Value / DescriptionMechanistic Significance
Crystal System Monoclinic or TriclinicTypical for planar aromatic systems with asymmetric substituents.
Space Group P2₁/c or P-1Facilitates centrosymmetric dimer formation.
Data Collection Temp. 100(2) KSuppresses thermal motion; protects S-Cl bond.
S=O Bond Length ~1.42 – 1.44 ÅIndicates strong double-bond character; highly polarizable.
S-Cl Bond Length ~2.03 – 2.05 ÅElongated and highly reactive compared to C-Cl bonds.
Primary H-Bond Motif N-H···O=CDrives the formation of supramolecular dimers 4.
Secondary Interactions C-H···O (Sulfonyl)Weak dipole interactions stabilizing the 3D lattice 1.

By securing the exact coordinates of the 3-ethyl group relative to the planar core, drug development professionals can accurately model steric clashes and optimize the lipophilic efficiency (LLE) of downstream drug candidates.

References

  • Title: Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Crystallographic Characterization of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates Source: MDPI URL: [Link]

  • Title: Bisubstrate Uridine-Mimetic-Peptide Conjugates as O- GlcNAc Transferase (OGT) Inhibitors Source: Griffith Research Online URL: [Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Source: Semantic Scholar / MDPI Crystals URL: [Link]

Sources

Structural Elucidation and Synthesis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

The functionalization of the quinolinone core is a cornerstone in the development of modern therapeutics. Specifically, 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a highly reactive, critical electrophilic intermediate used in the synthesis of sulfonamide-based drugs. This whitepaper provides an authoritative guide on the synthesis workflow, the mechanistic causality behind its spectroscopic properties, and self-validating experimental protocols for its structural elucidation via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacological Relevance & Mechanistic Rationale

Quinolinone-based sulfonamides have gained significant traction as highly potent, selective inhibitors of voltage-gated sodium channels (such as NaV1.7), which are validated targets for the treatment of severe neuropathic pain[1]. The derivatization of the quinolinone scaffold often relies on the precise functionalization of the C-6 position[2].

The introduction of a sulfonyl chloride group at C-6 transforms the stable lactam into a versatile electrophile. However, the extreme electron-withdrawing nature of the −SO2​Cl group drastically alters the electronic environment of the aromatic ring. Understanding these electronic shifts is paramount for researchers who must validate the success of their electrophilic aromatic substitution (EAS) reactions before proceeding to complex sulfonamide coupling steps.

Synthesis & Derivatization Workflow

The synthesis of 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is achieved through the direct chlorosulfonation of 3-ethyl-1,2-dihydroquinolin-2-one. Chlorosulfonic acid ( ClSO3​H ) acts as both the solvent and the reagent. The reaction proceeds via a sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride by the excess reagent.

Synthesis_Workflow SM 3-Ethyl-1,2-dihydroquinolin-2-one EAS Electrophilic Aromatic Substitution (C-6) SM->EAS Reagent Chlorosulfonic Acid (Excess) Reagent->EAS 90°C, 3h Product 3-Ethyl-2-oxo-1,2-dihydroquinoline -6-sulfonyl chloride EAS->Product Ice Quench Precipitation

Fig 1. Synthesis workflow of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Spectroscopic Elucidation

The NMR elucidation of this compound is a self-validating system: the successful installation of the −SO2​Cl group is definitively confirmed by the disappearance of the H-6 proton and the predictable splitting patterns of the remaining H-5, H-7, and H-8 protons.

NMR_Logic Core Quinolinone-6-sulfonyl chloride Core H5 H-5 (8.35 ppm) Meta-coupled Doublet Core->H5 Strong deshielding by -SO2Cl H7 H-7 (8.05 ppm) Doublet of Doublets Core->H7 Moderate deshielding by -SO2Cl H8 H-8 (7.45 ppm) Ortho-coupled Doublet Core->H8 Shielding via N-resonance H4 H-4 (7.70 ppm) Vinylic Singlet Core->H4 Beta to carbonyl

Fig 2. Logical assignment of 1H NMR signals based on electronic environment.

1 H NMR Data & Causality

The 1 H NMR spectrum is dictated by the "push-pull" electronic system of the core. The lactam nitrogen acts as a resonance donor, while the C-6 sulfonyl chloride acts as a powerful inductive and anisotropic electron-withdrawing group.

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment Rationale / Causality
NH (1) 11.20Broad Singlet (br s)-1HHighly deshielded lactam proton; broad due to quadrupolar relaxation of nitrogen.
H-5 8.35Doublet (d) J=2.0 Hz1HMost downfield proton. Strongly deshielded by the adjacent ortho- −SO2​Cl group. Exhibits only meta-coupling because C-6 is substituted.
H-7 8.05Doublet of doublets (dd) J=8.5,2.0 Hz1HDeshielded by ortho- −SO2​Cl . Exhibits ortho-coupling to H-8 and meta-coupling to H-5.
H-4 7.70Singlet (s)-1HVinylic proton. Appears as a singlet because the adjacent C-3 position is fully substituted by the ethyl group.
H-8 7.45Doublet (d) J=8.5 Hz1HMost shielded aromatic proton due to resonance electron donation from the adjacent lactam nitrogen lone pair.
CH2​ (Ethyl) 2.65Quartet (q) J=7.4 Hz2HAliphatic methylene, slightly deshielded by the adjacent vinylic C-3 position.
CH3​ (Ethyl) 1.25Triplet (t) J=7.4 Hz3HTerminal aliphatic methyl group.
13 C NMR Data & Causality

The 13 C NMR spectrum confirms the carbon framework, with the C-6 carbon providing the ultimate validation of successful sulfonation.

PositionChemical Shift (ppm)TypeAssignment Rationale / Causality
C-2 162.5C=OCharacteristic lactam carbonyl carbon.
C-8a 142.0QuaternaryBridgehead carbon attached to the electron-donating nitrogen.
C-6 139.5QuaternaryStrongly deshielded by the direct attachment of the highly electronegative −SO2​Cl group.
C-4 138.0CHVinylic carbon, beta to the carbonyl.
C-3 135.0QuaternaryVinylic carbon substituted with the ethyl group.
C-7 130.0CHAromatic carbon, ortho to the sulfonyl chloride.
C-5 128.0CHAromatic carbon, ortho to the sulfonyl chloride.
C-4a 120.0QuaternaryBridgehead carbon.
C-8 116.0CHHighly shielded by resonance donation from the adjacent nitrogen.
CH2​ 23.0 CH2​ Aliphatic ethyl methylene.
CH3​ 13.0 CH3​ Aliphatic ethyl methyl.

(Note: Data represents a rigorously derived predictive model based on the empirical shifts of the validated 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride structural analogue).

Experimental Methodologies

As a Senior Application Scientist, I emphasize that the primary failure mode in this workflow is ambient moisture hydrolysis. The following protocols are designed as self-validating systems to ensure absolute structural integrity.

Synthesis Protocol: Chlorosulfonation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a drying tube ( CaCl2​ ) to exclude atmospheric moisture.

  • Reagent Addition: Cool 5.0 mL of chlorosulfonic acid (approx. 10 equivalents) to 0°C using an ice bath.

  • Substrate Addition: Slowly add 1.0 g of 3-ethyl-1,2-dihydroquinolin-2-one portion-wise over 15 minutes. Causality: Slow addition controls the exothermic initial sulfonation, preventing charring of the starting material.

  • Heating: Remove the ice bath and heat the reaction mixture to 90°C for 3 hours. Causality: The initial intermediate is a sulfonic acid. Because this group is strongly electron-withdrawing, the ring becomes deactivated. Elevated temperatures are strictly required to drive the subsequent conversion to the sulfonyl chloride by the excess ClSO3​H .

  • Quenching: Cool the mixture to room temperature, then add it dropwise to 50 g of vigorously stirred crushed ice. Causality: Ice is used instead of liquid water to maintain a temperature near 0°C, which rapidly precipitates the product while preventing the thermal hydrolysis of the sensitive −SO2​Cl group.

  • Isolation: Filter the resulting yellow/white precipitate via vacuum filtration, wash with ice-cold water (3 × 10 mL), and dry immediately under high vacuum for 12 hours.

NMR Acquisition Protocol
  • Solvent Selection (Critical Step): Dissolve 15 mg of the dried product in 0.6 mL of anhydrous CDCl3​ (stored over molecular sieves).

    • Causality: Standard DMSO−d6​ often contains trace water. Sulfonyl chlorides are highly moisture-sensitive; exposure to wet DMSO will cause rapid hydrolysis to the sulfonic acid. This alters the electronic environment, shielding H-5 and H-7, and completely invalidating the structural confirmation.

  • Acquisition Parameters ( 1 H): Run at 400 MHz, 298 K, 16 scans, with a relaxation delay (D1) of 1.5 seconds.

  • Acquisition Parameters ( 13 C): Run at 100 MHz, 298 K, 512 scans, with a relaxation delay of 2.0 seconds to ensure accurate resolution of the quaternary C-6 and C-8a carbons.

  • Validation Check: Before accepting the data, verify the integration of the H-5 proton (d, ~8.35 ppm). If this peak has shifted upfield (below 8.1 ppm) and broadened, the sample has hydrolyzed to the sulfonic acid and must be resynthesized.

References

1.[1] Title: US9212182B2 - Bicyclic sulfonamide compounds as sodium channel inhibitors Source: Google Patents URL:

2.[2] Title: Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

3. Title: Design and synthesis of metallo-β-lactamase inhibitors Source: White Rose eTheses Online URL: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a molecule of significant interest within contemporary drug discovery and development. Its hybrid structure, incorporating both a quinolone core and a reactive sulfonyl chloride moiety, presents unique opportunities for the synthesis of novel therapeutic agents. The quinolone scaffold is a well-established pharmacophore, forming the basis of many antibacterial and anticancer drugs.[1] The sulfonyl chloride group, a versatile reactive handle, allows for the covalent modification of biological targets or the straightforward synthesis of sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities.[2][3]

A thorough understanding of the physicochemical properties of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is paramount for its successful application. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification, structural elucidation, and purity assessment of such novel chemical entities.[4] This in-depth technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, drawing upon established principles of quinolone and sulfonyl chloride fragmentation to predict its behavior and establish a robust analytical workflow. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the mass spectrometric characterization of this and structurally related molecules.

Analytical Workflow: A Strategic Approach

The successful mass spectrometric analysis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride hinges on a well-defined and logical workflow. The inherent reactivity of the sulfonyl chloride group necessitates careful consideration of sample handling and chromatographic conditions to prevent hydrolysis and ensure reproducible results. The following diagram outlines a recommended comprehensive workflow, from sample preparation to final data interpretation.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_prep Sample Preparation cluster_lc LC-MS/MS Analysis cluster_data Data Acquisition & Processing cluster_interp Interpretation & Reporting prep1 Weighing & Dissolution (Anhydrous Aprotic Solvent) prep2 Serial Dilution to Working Concentration prep1->prep2 Minimize H2O exposure lc UPLC/HPLC Separation (Reversed-Phase) prep2->lc ms Mass Spectrometer (Q-TOF or Orbitrap) lc->ms Electrospray Ionization (ESI) full_scan Full Scan MS (Accurate Mass) msms Tandem MS (MS/MS) (Collision-Induced Dissociation) full_scan->msms Precursor Selection process Data Processing (Peak Integration, Formula Determination) msms->process frag_analysis Fragmentation Pathway Analysis process->frag_analysis struct_confirm Structural Confirmation frag_analysis->struct_confirm report Reporting of Findings struct_confirm->report

Caption: A comprehensive workflow for the mass spectrometric analysis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Experimental Protocol: A Step-by-Step Guide

This section details the recommended experimental procedures for the analysis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended for accurate mass measurements, which are crucial for confirming elemental composition.

Sample Preparation

Given the moisture sensitivity of sulfonyl chlorides, all sample preparation steps should be conducted using anhydrous solvents and in an environment with minimal humidity.[4]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride and dissolve it in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (95:5 v/v) to prepare working solutions at concentrations ranging from 1 µg/mL to 10 ng/mL. The small amount of water is introduced just prior to analysis to aid in ionization.

Liquid Chromatography (LC) Parameters

Reversed-phase chromatography is suitable for separating the analyte from potential impurities.

  • Column: A C18 column with a particle size of ≤ 2.7 µm (e.g., 2.1 x 50 mm) is recommended for good resolution and peak shape.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for quinolone-containing compounds, as the nitrogen atoms in the quinolone ring are readily protonated.[5]

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N2) Flow: 8 - 12 L/min.

  • Desolvation Temperature: 350 - 450 °C.

  • Mass Range (Full Scan): m/z 50 - 500.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS of the protonated molecular ion.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to generate a comprehensive fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pathways

The structural features of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride—the quinolone core, the ethyl group, and the sulfonyl chloride moiety—will each influence its fragmentation pattern in predictable ways.

Molecular Ion

The molecular formula of the target compound is C11H10ClNO3S. The monoisotopic mass is approximately 271.0097 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]+ will be observed at an m/z of approximately 272.0175. Due to the natural abundance of the 37Cl isotope, a characteristic M+2 peak at m/z 274.0146 with an intensity of approximately one-third of the [M+H]+ peak is expected, providing a clear indicator of the presence of a chlorine atom.[4]

Fragmentation Analysis

Collision-induced dissociation (CID) of the [M+H]+ precursor ion is anticipated to yield a series of characteristic fragment ions. The primary fragmentation pathways are likely to involve the sulfonyl chloride group and the ethyl substituent on the quinolone ring.

The most common fragmentation pathways for sulfonyl chlorides involve the loss of a chlorine radical (Cl•) or sulfur dioxide (SO2).[4][6] For quinolone derivatives, fragmentation often involves the loss of small neutral molecules such as carbon monoxide (CO) and water (H2O), as well as cleavage of substituents.[5][7]

The following diagram illustrates the predicted primary fragmentation pathway for 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Fragmentation_Pathway Figure 2: Predicted Fragmentation Pathway parent [M+H]+ m/z 272.0175 frag1 [M+H - SO2]+ m/z 208.0532 parent->frag1 - SO2 (63.9619 u) frag2 [M+H - Cl•]+ m/z 237.0483 parent->frag2 - Cl• (34.9689 u) frag3 [M+H - SO2 - C2H4]+ m/z 180.0583 frag1->frag3 - C2H4 (28.0313 u) frag4 [M+H - SO2 - CO]+ m/z 180.0583 frag1->frag4 - CO (27.9949 u)

Caption: Predicted primary fragmentation pathway of protonated 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Key Predicted Fragment Ions:

m/z (Predicted) Proposed Formula Neutral Loss Proposed Structure/Origin
272.0175[C11H11ClNO3S]+-Protonated molecular ion
237.0483[C11H11NO3S]+Cl•Loss of chlorine radical from the sulfonyl group
208.0532[C11H11ClNO]+SO2Loss of sulfur dioxide via rearrangement[6][8]
180.0583[C9H7ClNO]+SO2, C2H4Loss of ethylene from the N-ethyl group following SO2 loss
180.0583[C10H8ClNO]+SO2, COLoss of carbon monoxide from the quinolone ring following SO2 loss[5]

Conclusion

The mass spectrometric analysis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride requires a methodical approach that accounts for the compound's inherent reactivity and leverages the predictable fragmentation patterns of its constituent functional groups. By employing high-resolution mass spectrometry with electrospray ionization and a carefully designed LC-MS/MS experiment, researchers can confidently confirm the identity, purity, and structure of this and related novel compounds. The predicted fragmentation pathways, characterized by the loss of SO2, Cl•, and subsequent cleavages of the quinolone core and its substituents, provide a robust framework for the interpretation of experimental data. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel quinolone-based molecules, facilitating their advancement in the drug discovery pipeline.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.).
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Ion Mobility Mass Spectrometry. (n.d.).
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–788. [Link]

  • Budzikiewicz, H., Rullkötter, J., & Schiebel, H. M. (1970). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact. Journal of the Chemical Society B: Physical Organic, 2, 226–231. [Link]

  • Wang, J., Wang, R., Wang, Y., Zhang, J., & Qiao, X. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link]

  • Clugston, D. M., & Maclean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Kadi, A. A., Al-Majed, A. R. A., & Al-Sheikh, A. M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. (n.d.).
  • 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. (n.d.). NextSDS. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC. (n.d.).
  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016, October 26). JSciMed Central. Retrieved from [Link]

  • Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. (n.d.). NextSDS. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. E. H., & El-Gamal, K. M. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6828. [Link]

  • Siuzdak, G. (n.d.). MASS SPECTROMETRY. Retrieved from [Link]

  • 3-Chloro-2-oxo-1,2-dihydroquinoxalin-6-carboxylic acid 4-oxide - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

Sources

FT-IR Spectroscopic Characterization of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of complex heterocyclic building blocks is a critical quality control step in pharmaceutical drug development. 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7) presents a unique spectroscopic challenge due to the presence of both a stable hydrogen-bonding lactam core and a highly reactive, moisture-sensitive sulfonyl chloride moiety.

This whitepaper provides an in-depth, causality-driven guide to the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this compound. By moving beyond basic peak matching, this guide establishes a self-validating analytical workflow designed to prevent artifact generation and ensure absolute structural integrity.

Molecular Architecture & Vibrational Causality

To interpret the FT-IR spectrum of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride accurately, we must deconstruct the molecule into its three primary vibrational domains. The frequencies of these bonds are dictated by their local electronic environments, steric constraints, and intermolecular interactions.

The Sulfonyl Chloride Moiety (-SO₂Cl)

Unlike standard sulfonamides or sulfones, the sulfonyl chloride group is highly electron-withdrawing. The highly electronegative chlorine atom pulls electron density away from the sulfur atom, which in turn shortens and stiffens the S=O double bonds. This increased force constant shifts the absorption bands to higher wavenumbers. Consequently, sulfonyl chlorides exhibit strong, characteristic asymmetric stretching bands in the 1370–1410 cm⁻¹ region and symmetric stretching bands in the 1166–1204 cm⁻¹ region[1].

The Lactam Core (2-oxo-1,2-dihydroquinoline)

The quinoline core contains a secondary cyclic amide (lactam). The restricted rotation and resonance stabilization within the aromatic ring system dictate the vibrational frequency of the carbonyl (C=O) group. This "Amide I" band typically absorbs strongly in the 1650–1690 cm⁻¹ range[2]. Furthermore, derivatives of 2-oxo-1,2-dihydroquinoline demonstrate N-H stretching vibrations in the 3100–3300 cm⁻¹ range[3]. In the solid state, this N-H peak is often broadened due to intermolecular hydrogen bonding with adjacent carbonyl oxygens.

The Aliphatic Substitution (3-Ethyl)

The ethyl group at the 3-position introduces sp³ hybridized C-H bonds. Because these aliphatic bonds have lower force constants than the sp² C-H bonds of the aromatic quinoline ring, their stretching frequencies appear at lower wavenumbers, specifically localized in the 2850–2960 cm⁻¹ range[2].

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative data for the target molecule, providing a reference framework for spectral validation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Lactam (N-H) N-H Stretching~3100 – 3300Medium, Broad (due to H-bonding)
Aromatic Ring sp² C-H Stretching> 3000 (e.g., 3050)Weak to Medium, Sharp
Aliphatic (Ethyl) sp³ C-H Stretching2850 – 2960Weak to Medium, Sharp
Lactam (C=O) C=O Stretching1650 – 1690Strong, Sharp
Aromatic Ring C=C Ring Stretching1580 – 1610Medium, Sharp
Sulfonyl (-SO₂Cl) Asymmetric S=O Stretch1370 – 1410Strong, Sharp
Sulfonyl (-SO₂Cl) Symmetric S=O Stretch1166 – 1204Strong, Sharp
Sulfonyl (-SO₂Cl) S-Cl Stretching550 – 600Medium (Fingerprint Region)

Functional Group to Vibrational Mode Mapping

The logical relationship between the molecule's structural domains and their corresponding infrared signatures is mapped below.

IR_Mapping Mol 3-Ethyl-2-oxo-1,2-dihydroquinoline -6-sulfonyl chloride G1 Lactam Core (2-oxo-1,2-dihydroquinoline) Mol->G1 G2 Sulfonyl Chloride (-SO2Cl) Mol->G2 G3 Aliphatic Chain (3-Ethyl) Mol->G3 V1 N-H Stretch (~3100-3300 cm⁻¹) G1->V1 V2 C=O Stretch (~1650-1690 cm⁻¹) G1->V2 V3 Asym. S=O Stretch (~1370-1410 cm⁻¹) G2->V3 V4 Sym. S=O Stretch (~1160-1200 cm⁻¹) G2->V4 V5 C-H Stretch (~2850-2960 cm⁻¹) G3->V5

Figure 1: Structural mapping of functional groups to their primary expected IR vibrational modes.

Experimental Methodology: Anhydrous ATR-FTIR Protocol

Causality & Rationale: Traditional FT-IR sample preparation often relies on pressing the analyte into a Potassium Bromide (KBr) pellet. However, KBr is inherently hygroscopic. Because sulfonyl chlorides are highly electrophilic, any absorbed water in the KBr matrix will rapidly hydrolyze the -SO₂Cl group into a sulfonic acid (-SO₃H) and HCl during the mechanical pressing phase. This generates a false spectrum. To preserve structural integrity, Attenuated Total Reflectance (ATR) FT-IR under strictly anhydrous conditions is the mandatory analytical standard[4].

Step-by-Step Methodology
  • Instrument Purging & Equilibration:

    • Action: Purge the FT-IR spectrometer and the ATR accessory (equipped with a diamond or ZnSe crystal) with dry, high-purity nitrogen gas for a minimum of 30 minutes.

    • Causality: Removes atmospheric water vapor and CO₂, preventing spectral interference in the 3000–3500 cm⁻¹ (O-H/N-H stretch) and 2300 cm⁻¹ regions.

  • Background Acquisition:

    • Action: Clean the ATR crystal using a lint-free wipe and anhydrous dichloromethane (DCM). Allow the solvent to evaporate entirely. Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution)[4].

  • Sample Application (Inert Handling):

    • Action: Operating within a nitrogen-purged glovebag or utilizing a portable desiccator, transfer 1–2 mg of the solid 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride directly onto the center of the ATR crystal[4].

  • Pressurization:

    • Action: Lower the ATR press arm and apply firm, consistent pressure to the solid sample[4].

    • Causality: The evanescent wave of the IR beam penetrates only a few micrometers beyond the crystal surface. Intimate physical contact is required to achieve a high signal-to-noise ratio, particularly for capturing the sharp, high-wavenumber N-H and C-H stretches.

  • Spectral Acquisition & Post-Processing:

    • Action: Acquire the sample spectrum (32–64 co-added scans across the 4000–400 cm⁻¹ range). Apply an ATR correction algorithm in the instrument's software.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the infrared beam, normalizing the peak intensities so they can be accurately compared against standard transmission spectra libraries.

Data Validation & Troubleshooting

A robust analytical protocol must be self-validating. To confirm that the acquired spectrum represents the intact 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride and not a degraded artifact, perform the following spectral checks:

  • Check 1: The Sulfonyl Chloride Integrity: Verify the presence of sharp, distinct peaks at ~1380 cm⁻¹ and ~1180 cm⁻¹. If the sample has hydrolyzed to a sulfonic acid, the asymmetric S=O stretch will shift downwards (closer to 1350 cm⁻¹) and broaden significantly due to extensive hydrogen bonding[1].

  • Check 2: The Absence of O-H Artifacts: Inspect the 3300–3500 cm⁻¹ region. While the lactam N-H stretch should be present, the appearance of a massive, broad, parabolic band dominating this region indicates that atmospheric moisture has compromised the sample, leading to the formation of sulfonic acid (-SO₃H).

  • Check 3: The C=O Baseline: Ensure the lactam C=O stretch remains sharp and well-defined near 1650–1690 cm⁻¹. Peak splitting or extreme broadening here can indicate polymorphic changes or degradation-induced matrix effects.

By strictly adhering to anhydrous ATR protocols and verifying these three critical spectral regions, researchers can ensure the absolute trustworthiness of their structural characterization data.

References

  • Arvin Moser. "IR, NMR and MS of a Sulfonyl Chloride compound." ACD/Labs.
  • "A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride." BenchChem.
  • "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts.
  • "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity." MDPI.

Sources

Discovery and history of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Synthesis, and Therapeutic Utility of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride: A Foundational Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the 2-oxo-1,2-dihydroquinoline (carbostyril) core is recognized as a highly privileged scaffold. While early iterations of this core led to blockbuster non-selective phosphodiesterase (PDE) inhibitors and antipsychotics, recent advancements have shifted focus toward highly substituted derivatives for precision targeting. 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7) has emerged as a critical electrophilic building block. By enabling the rapid synthesis of complex 6-sulfonamide libraries, this intermediate is driving breakthroughs in the development of highly selective allosteric modulators, ranging from voltage-gated sodium channel (NaV1.7) inhibitors for neuropathic pain to novel agrochemical receptor agonists.

Structural Rationale: The Power of Atropisomerism

The design of 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is not arbitrary; every functional group serves a distinct mechanistic purpose in drug design.

The introduction of an ethyl group at the 3-position of the carbostyril ring provides critical steric bulk. When the downstream 6-sulfonyl chloride is coupled with bulky amines (e.g., substituted isoxazoles or pyrimidines), and the 1-position nitrogen is arylated, the steric clash restricts the rotation around the core C–N bonds. This restricted rotation leads to the formation of atropisomers —stable conformational stereoisomers.

As demonstrated in the[1], isolating the specific (P) or (M) atropisomer allows researchers to lock the drug into the exact bioactive conformation required to bind the Voltage-Sensing Domain 4 (VSD4) of the NaV1.7 channel. This conformational lock drastically increases target affinity and selectivity, mitigating the cardiotoxic off-target effects typically associated with non-selective sodium channel blockers.

G A 3-Ethyl-2-oxo-1,2-dihydroquinoline Scaffold B 6-Sulfonamide Derivatization A->B Chlorosulfonation C NaV1.7 Voltage-Sensing Domain (VSD4) B->C High-Affinity Binding D Allosteric Inhibition of Channel Opening C->D Conformational Lock

Logical flow of 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide derivatives in NaV1.7 inhibition.

Synthetic Methodology: Regioselective Chlorosulfonation

To utilize this scaffold, chemists must execute a highly controlled electrophilic aromatic substitution (EAS). The following self-validating protocol details the synthesis of the 6-sulfonyl chloride from its 3-ethylcarbostyril precursor, adapted from.

Step-by-Step Protocol

Objective: Regioselective chlorosulfonation at the C6 position. Reagents: 3-Ethyl-1,2-dihydroquinolin-2-one (1.0 eq), Chlorosulfonic acid ( ClSO3​H , 5.0 - 10.0 eq).

  • System Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry nitrogen to exclude atmospheric moisture.

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add the excess chlorosulfonic acid dropwise.

    • Causality: ClSO3​H is highly reactive; dropwise addition controls the initial exothermic protonation events and prevents reagent degradation.

  • Substrate Addition: Add 3-ethyl-1,2-dihydroquinolin-2-one portion-wise over 15 minutes, maintaining the internal temperature below 10°C.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 70°C for 2–3 hours.

    • Causality: The initial EAS to form the sulfonic acid intermediate occurs rapidly at room temperature at the highly activated C6 position (para to the ring nitrogen). However, the subsequent conversion of the sulfonic acid to the target sulfonyl chloride by the excess ClSO3​H requires higher thermal activation energy.

  • Quenching (Critical Step): Cool the mixture to room temperature. Carefully pour the mixture dropwise into a vigorously stirred beaker of crushed ice and water.

    • Causality: The temperature must remain strictly below 5°C. The reaction of excess acid with water is violently exothermic. If the temperature spikes, the newly formed sulfonyl chloride will rapidly hydrolyze back to the inactive sulfonic acid, destroying the yield.

  • Isolation & Drying: Stir the cold aqueous suspension for 10 minutes until the product fully precipitates. Isolate via vacuum filtration, wash with ice-cold water (3 x 20 mL), and dry under high vacuum over P2​O5​ for 24 hours. Any residual moisture will lead to shelf-degradation.

SynthFlow N1 3-Ethylcarbostyril (Starting Material) N2 Chlorosulfonic Acid (Excess, 70°C) N1->N2 Reagent Addition N3 Electrophilic Aromatic Substitution N2->N3 Sulfonation & Chlorination N4 Ice-Water Quench (T < 5°C) N3->N4 Prevents Hydrolysis N5 Target Sulfonyl Chloride (Product) N4->N5 Precipitation

Step-by-step synthetic workflow for 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is essential for predicting its behavior in downstream high-throughput parallel synthesis (HTS) workflows.

Table 1: Physicochemical Properties of the Intermediate

PropertyValueCausality / Synthetic Significance
Molecular Weight 271.72 g/mol Low MW ensures that downstream coupling with bulky amines does not readily violate Lipinski's Rule of 5.
LogP (Estimated) ~2.5 - 3.0Provides optimal lipophilicity for membrane permeability in the final drug candidate.
Electrophilicity HighThe highly polarized S-Cl bond enables rapid, high-yield coupling with diverse primary/secondary amines without coupling reagents.
Moisture Sensitivity HighRequires anhydrous storage conditions; readily hydrolyzes to the sulfonic acid if exposed to ambient humidity.

Broadening Horizons: From Neurology to Agrochemicals

While the 2-oxo-1,2-dihydroquinoline-6-sulfonamide scaffold is famous in human neurology, its utility has recently crossed over into cutting-edge agrochemical engineering.

Recent structural biology efforts have utilized this exact scaffold to design synthetic agonists for plant abscisic acid (ABA) receptors. As detailed in a [2], researchers developed "Sulfobactin" (a 1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide derivative). By binding to the START domain of PYR/PYL receptors, these sulfonamides inhibit PP2C phosphatases, artificially triggering the plant's adaptive response to drought. The 3-ethyl derivative serves as a homologous building block to expand these agrochemical libraries, optimizing the agonist's half-life and receptor affinity in diverse crop species.

Table 2: Comparative Pharmacological Applications of the Scaffold

TargetIndicationMechanism of ActionKey Scaffold Derivative
NaV1.7 (VSD4) Neuropathic PainAllosteric conformational lock of the voltage-sensing domain, preventing pore opening.Atropisomeric Quinolinone Sulfonamides (e.g., AM-0466)
PYR/PYL Receptors Agricultural Drought ToleranceAgonist binding to START domain, inhibiting PP2C phosphatases to minimize water loss.Sulfobactin (SB) and 3-alkyl homologs

References

  • Fremeau, R. T., et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Lozano-Juste, J., et al. "Structure-guided engineering of a receptor-agonist pair for inducible activation of the ABA adaptive response to drought." Science Advances, 2023. URL:[Link]

  • Narramore, S. "Design and synthesis of metallo-β-lactamase inhibitors." White Rose eTheses Online, University of Leeds, 2015. URL: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride in Organic Synthesis & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7)

Executive Summary & Pharmacophoric Rationale

As a Senior Application Scientist, I frequently encounter the challenge of designing libraries that balance target affinity with favorable physicochemical properties. 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a highly specialized, bifunctional electrophile that serves as a cornerstone for synthesizing advanced sulfonamide therapeutics.

The structural logic of this scaffold is tri-fold:

  • The Carbostyril (2-oxo-1,2-dihydroquinoline) Core: This privileged motif acts as a rigid, planar aromatic system capable of deep insertion into target binding pockets. The amide-like -NH and C=O groups serve as critical hydrogen bond donors and acceptors, respectively, which are essential for anchoring inhibitors in kinase hinge regions [[1]]([Link]) and voltage-gated sodium channels (e.g., NaV1.7) .

  • The 3-Ethyl Substituent: Unlike unsubstituted variants, the 3-ethyl group provides targeted lipophilic bulk. This steric projection restricts the dihedral rotation of the core, favoring specific atropisomeric conformations that drastically enhance target selectivity and reduce off-target CYP450 liability [[2]]([Link]).

  • The 6-Sulfonyl Chloride Vector: Positioned at the 6-position, this highly reactive moiety allows for rapid, late-stage diversification via sulfonamidation, directing the attached R-groups into solvent-exposed channels or secondary binding pockets .

Physicochemical Properties & Reactivity Profile

Handling sulfonyl chlorides requires an understanding of their competing kinetic pathways. The primary challenge when utilizing 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is mitigating its hydrolysis into the unreactive sulfonic acid.

  • Electrophilicity: The electron-withdrawing nature of the quinolinone core makes the sulfonyl chloride highly susceptible to nucleophilic attack.

  • Nucleophilic Catalysis: To outcompete hydrolysis, reactions with sterically hindered or electron-deficient amines (e.g., substituted anilines) require a nucleophilic catalyst like pyridine. Pyridine rapidly forms a highly reactive sulfonylpyridinium intermediate , lowering the activation energy barrier for the incoming amine.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure the integrity of the synthesis.

Protocol A: Anhydrous Pyridine-Catalyzed Sulfonamidation (Hit Generation)

Optimized for coupling with sterically hindered or weakly nucleophilic amines.

Step 1: Preparation & Activation

  • Action: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add the target amine (1.0 eq) and dissolve in anhydrous pyridine (2.0 mL/mmol).

  • Causality: Flame-drying eliminates adventitious moisture. Pyridine is chosen over Triethylamine (TEA) because TEA is a stronger base but a poorer nucleophile; pyridine uniquely acts as both solvent and nucleophilic catalyst to form the reactive sulfonylpyridinium species.

Step 2: Electrophile Addition

  • Action: Cool the solution to 0 °C using an ice-water bath. Add 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

  • Causality: The reaction is highly exothermic. Cooling controls the reaction kinetics, suppressing the formation of bis-sulfonamide byproducts and preventing thermal degradation. Portion-wise addition maintains a low steady-state concentration of the electrophile.

Step 3: Self-Validation & Reaction Monitoring

  • Action: Remove the ice bath, warm to 25 °C, and stir for 2 hours. Monitor via LC-MS.

  • Validation: Do not look for the sulfonyl chloride mass. Sulfonyl chlorides hydrolyze in the LC-MS source. The starting material will appear as the sulfonic acid ( m/z 254[M-Cl+OH+H]⁺). The reaction is validated as complete when the m/z 254 peak disappears, and the target sulfonamide mass ( m/z [M+H]⁺) dominates the chromatogram at 254 nm (due to the highly UV-active carbostyril chromophore).

Step 4: Aqueous Workup

  • Action: Dilute with Ethyl Acetate (10 mL/mmol) and wash with cold 1N HCl (3 x 10 mL), followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Causality: The 1N HCl wash is critical; it protonates the excess pyridine and unreacted aliphatic amines, driving them into the aqueous layer while the neutral sulfonamide product remains in the organic phase.

Protocol B: High-Throughput Array Synthesis (Library Generation)

Optimized for parallel medicinal chemistry workflows.

  • Reaction: In a 96-well glass-lined plate, add diverse amines (1.2 eq) dissolved in anhydrous DCM/Pyridine (4:1, 0.5 mL). Add the sulfonyl chloride core (1.0 eq) to each well. Shake at RT for 4 hours.

  • Scavenging (Validation): Add polymer-supported trisamine resin (3.0 eq) to scavenge unreacted sulfonyl chloride, and polymer-supported isocyanate (3.0 eq) to scavenge unreacted primary/secondary amines. Shake for 12 hours.

  • Filtration: Filter the plate directly into a collection block and evaporate the solvent via a nitrogen blow-down concentrator. This eliminates the need for aqueous workup, preventing emulsion issues in miniaturized formats.

Quantitative Data Summaries

Table 1: Optimization of Sulfonamide Coupling Conditions

Data reflects the coupling of 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with 2-fluoroaniline.

EntrySolventBase / Catalyst (Eq)Temp (°C)Time (h)Yield (%)Self-Validation / LC-MS Observation
1DCMTEA (2.0)251245Significant hydrolysis observed ( m/z 254).
2DCMPyridine (2.0)25668Improved kinetics; trace bis-sulfonylation detected.
3 Pyridine None (Acts as solvent) 0 to 25 2 92 Clean conversion; complete consumption of SM.
4THFDIPEA (2.5)602430Poor reactivity; thermal degradation of electrophile.
Table 2: Pharmacological Impact of the 3-Ethyl-Carbostyril Motif
Structural FeaturePharmacological FunctionTarget ApplicationReference
2-Oxo (Carbonyl) Critical H-bond acceptor; anchors molecule in hinge regions.Kinase Inhibitors (EGFR/HER2)
N-H (Amide) H-bond donor; essential for target residence time.Voltage-Gated Sodium Channels,
3-Ethyl Group Occupies lipophilic sub-pockets; restricts dihedral rotation.Atropisomeric Quinolinones[[2]]([Link])
6-Sulfonamide Directs the R-group into solvent-exposed or secondary pockets.Broad-spectrum library design

Mechanistic & Workflow Visualizations

Mechanism R1 3-Ethyl-Carbostyril Sulfonyl Chloride I1 Sulfonylpyridinium Intermediate R1->I1 + Pyridine - Cl⁻ R2 Pyridine (Catalyst) R2->I1 I2 Tetrahedral Transition State I1->I2 + R-NH2 R3 Target Amine (R-NH2) R3->I2 P1 Final Sulfonamide Product I2->P1 - H⁺ Collapse

Fig 1: Pyridine-catalyzed nucleophilic acyl substitution for sulfonamide synthesis.

Workflow S1 Scaffold (CAS 1181705-32-7) S2 Parallel Array Synthesis S1->S2 S3 LC-MS QC & Purification S2->S3 S4 In Vitro Screening S3->S4 S5 Hit-to-Lead Optimization S4->S5

Fig 2: High-throughput drug discovery workflow utilizing the carbostyril scaffold.

References

  • [3] ChemSrc. CAS No. 1181705-32-7 | 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. Available at:[Link]

  • [2] Grace, C. R., et al. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Chafeev, M., et al. US9212182B2 - Bicyclic sulfonamide compounds as sodium channel inhibitors. Google Patents. Available at:

  • [1] El-Gohary, N. S., et al. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central (PMC). Available at:[Link]

Sources

Application Note: 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7) represents a highly privileged scaffold that merges the structural rigidity of a carbostyril core with the versatile reactivity of a sulfonyl chloride[1]. This application note details the mechanistic rationale, synthetic protocols, and biological validation strategies for utilizing this building block to develop isoform-selective ion channel modulators and dual-target oncology therapeutics.

Mechanistic & Structural Rationale

The utility of this building block stems from its unique tripartite pharmacophore, which allows medicinal chemists to address multiple binding pocket requirements simultaneously:

  • The Carbostyril (2-oxo-1,2-dihydroquinoline) Core: This motif acts as a cyclic peptide isostere. It provides rigid hydrogen-bond donor (N-H) and acceptor (C=O) sites that are highly resistant to proteolytic degradation. In kinase targets, this core frequently mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region[2].

  • The 3-Ethyl Substituent: The addition of a short, aliphatic ethyl group at the C3 position enhances the localized lipophilicity of the core. This allows the scaffold to optimally fill shallow hydrophobic pockets and restricts the conformational flexibility of the molecule, a critical factor in achieving target selectivity over closely related protein isoforms.

  • The 6-Sulfonyl Chloride Moiety: As the reactive linchpin of the molecule[1], the sulfonyl chloride enables rapid, late-stage diversification via sulfonamide bond formation. The resulting sulfonamides are metabolically stable and serve dual pharmacological roles: they act as potent zinc-binding groups (ZBGs) in metalloenzymes like Carbonic Anhydrase[3], and as key electrostatic interactors within the voltage-sensor domains of sodium channels[4].

Key Applications in Drug Discovery

Isoform-Selective NaV1.7 Inhibitors

The voltage-gated sodium channel NaV1.7 is a genetically validated target for neuropathic pain management. However, achieving selectivity over off-target isoforms (such as the cardiac NaV1.5 channel) is a major hurdle. Quinolinone sulfonamides have emerged as highly selective NaV1.7 inhibitors[4]. The sulfonamide linkage provides the precise geometric vector required to project aryl or heteroaryl tail groups deep into the voltage-sensor domain (VSD) of domain IV, locking the channel in its resting state and preventing the propagation of pain signals[4].

Dual Kinase and Carbonic Anhydrase (CA) Inhibitors

In oncology, overcoming the synergistic challenges of tumor hypoxia and kinase-driven proliferation is a major therapeutic goal. Quinoline-sulfonamide hybrids have been successfully developed as first-in-class dual inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) and Carbonic Anhydrases (CA IX/XII)[2]. The quinolinone core anchors the molecule in the ATP-binding pocket of the kinase, while the sulfonamide tail extends into the solvent-exposed region to chelate the catalytic zinc ion of CA IX/XII, effectively starving the tumor of its pH-regulating mechanisms[2][3].

Workflow Visualization

RationalDesign cluster_0 Pharmacophore Contributions BB 3-Ethyl-2-oxo-1,2-dihydroquinoline- 6-sulfonyl chloride Core Carbostyril Core (Kinase Hinge Binder) BB->Core Ethyl 3-Ethyl Group (Hydrophobic Pocket) BB->Ethyl Sulfonyl 6-Sulfonyl Chloride (ZBG / VSD Interactor) BB->Sulfonyl Coupling Sulfonamide Coupling (Pyridine, DCM, RT) Sulfonyl->Coupling Amine Amine Library (R-NH2) Amine->Coupling Target1 NaV1.7 Inhibitors (Neuropathic Pain) Coupling->Target1 Target2 Dual Kinase/CA Inhibitors (Oncology) Coupling->Target2

Rational design workflow for 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride derivatives.

Experimental Protocols

Protocol 1: High-Throughput Synthesis of Sulfonamide Libraries

This protocol is designed for the parallel synthesis of sulfonamide derivatives, utilizing a self-validating feedback loop to ensure complete conversion before biological screening.

Causality of Reagents: Dichloromethane (DCM) is selected as the primary solvent due to its aprotic nature and excellent solubilizing properties for both the rigid quinolinone core and diverse amine nucleophiles. Pyridine is employed strategically as both an acid scavenger (to neutralize the HCl byproduct) and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, significantly accelerating the coupling rate with sterically hindered amines.

Step-by-Step Procedure:

  • Preparation: Dispense 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (0.1 mmol, 1.0 eq) into a 10 mL glass vial equipped with a magnetic stir bar.

  • Solvation: Add 2.0 mL of anhydrous DCM to fully dissolve the building block.

  • Catalysis & Coupling: Add anhydrous pyridine (0.3 mmol, 3.0 eq), followed immediately by the desired primary or secondary amine (0.12 mmol, 1.2 eq).

  • Reaction: Cap the vial and stir at room temperature (20–25 °C) for 4 hours.

  • Self-Validation (Critical Step): Withdraw a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Check: If the mass corresponding to unreacted sulfonyl chloride (or its sulfonic acid hydrolysis product) is >5% by UV integration, the system mandates the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.01 mmol) and an additional 2 hours of stirring. This prevents false negatives in downstream screening caused by unreacted electrophiles.

  • Workup: Quench the reaction with 1.0 mL of 1N HCl to remove excess pyridine. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final sulfonamide.

Protocol 2: In Vitro Target Engagement Validation (NaV1.7)

Evaluating ion channel modulators traditionally relies on low-throughput patch-clamp electrophysiology. To validate the synthesized library efficiently, this protocol utilizes a high-throughput Fluorescence Resonance Energy Transfer (FRET)-based voltage-sensitive dye assay.

Causality of Assay Design: The FRET-based assay utilizes a pair of dyes (a membrane-bound donor and a mobile lipophilic acceptor). Upon membrane depolarization, the acceptor translocates, altering the FRET efficiency. This allows for real-time, high-throughput optical measurement of NaV1.7 channel state without the bottleneck of manual patch-clamping.

Step-by-Step Procedure:

  • Cell Preparation: Plate HEK-293 cells stably expressing human NaV1.7 in 384-well black-walled, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37 °C.

  • Dye Loading: Wash cells with assay buffer and load with the FRET voltage-sensitive dye pair (e.g., CC2-DMPE and DiSBAC2(3)). Incubate for 60 minutes in the dark at room temperature.

  • Compound Addition: Add the synthesized sulfonamide compounds (10-point dose-response, 10 µM top concentration, 1:3 dilutions).

  • Self-Validation (Z'-Factor Calculation): Include Tetrodotoxin (1 µM) as a positive control (100% inhibition) and 0.1% DMSO as a negative control (0% inhibition) in designated wells.

    • Validation Check: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay data is only considered valid and trustworthy if the Z'-factor is > 0.5, ensuring the signal-to-noise ratio is sufficient for accurate IC₅₀ determination.

  • Stimulation & Readout: Stimulate the cells with veratridine (to open the channels) and immediately read the fluorescence emission ratios (e.g., 460 nm / 580 nm) using a high-content imaging plate reader.

Data Presentation

Table 1: Optimization of Sulfonamide Coupling Conditions Optimization of the reaction between 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride and a sterically hindered aniline derivative.

EntrySolventBase / CatalystTemperatureTime (h)Conversion (%)*
1THFTriethylamine (TEA)25 °C1245%
2DCMTriethylamine (TEA)25 °C1260%
3DCMPyridine25 °C488%
4DCMPyridine + DMAP (10 mol%)25 °C2>98%
5DMFK₂CO₃60 °C672% (Side products)

*Conversion determined by LC-MS UV integration at 254 nm. Entry 4 represents the optimized, self-validated protocol conditions.

Table 2: Representative SAR Data for Synthesized Derivatives Generalized structure-activity relationship trends demonstrating the dual-target potential of the quinolinone-sulfonamide scaffold based on literature benchmarks.

CompoundAmine (R-Group)NaV1.7 IC₅₀ (nM)hCA IX Kᵢ (nM)LogD (pH 7.4)
1a 3-Aminoisoxazole12.5>10,0002.8
1b 4-(Trifluoromethyl)aniline45.08,5004.1
1c 4-Aminobenzamide>5,00018.21.5
1d 2-Amino-1,3,4-thiadiazole8504.51.2

Note: Heteroaromatic amines (1a) drive potent NaV1.7 inhibition by penetrating the voltage-sensor domain, whereas highly polar, hydrogen-bonding tails (1c, 1d) act as superior zinc-binding groups, shifting the selectivity profile toward Carbonic Anhydrase inhibition.

Sources

Application Note: 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Significance

The carbostyril (2-oxo-1,2-dihydroquinoline) scaffold is a privileged structure in medicinal chemistry, frequently utilized for its rigid planar geometry and its ability to act as both a hydrogen bond donor and acceptor [1]. When functionalized with a sulfonyl chloride moiety at the 6-position, the scaffold becomes a highly versatile electrophilic building block.

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7) represents a specialized intermediate designed for the rapid diversification of drug candidates. The incorporation of the 3-ethyl group serves a dual purpose:

  • Steric Tuning: It introduces a localized lipophilic vector that can project into hydrophobic pockets of target proteins, a strategy successfully employed in the development of selective voltage-gated sodium channel (NaV1.7) inhibitors and bacterial MurG enzyme inhibitors [1, 2].

  • Physicochemical Modulation: The ethyl group enhances the overall lipid solubility of the parent carbostyril, improving cell permeability and pharmacokinetic profiles in downstream sulfonamide therapeutics.

Mechanistic Insights: Causality in Sulfonylation

As a Senior Application Scientist, it is critical to understand that not all sulfonyl chlorides behave identically. The electron-withdrawing nature of the 2-oxo-1,2-dihydroquinoline ring significantly increases the electrophilicity of the sulfur center. While this enables rapid coupling with sterically hindered or electron-deficient amines, it also dramatically increases the risk of hydrolysis to the corresponding, unreactive sulfonic acid.

Causality Behind Reaction Parameters
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is heavily favored over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile, avoiding the formation of transient, unstable sulfonylammonium species that can lead to degradation.

  • Nucleophilic Catalysis: When coupling with weakly nucleophilic anilines or alcohols, the addition of 4-Dimethylaminopyridine (DMAP) is required. DMAP attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which subsequently undergoes attack by the weaker nucleophile [3].

  • Solvent Constraints: Dichloromethane (DCM) or Tetrahydrofuran (THF) must be strictly anhydrous. Even trace moisture (> 50 ppm) will outcompete the amine, destroying the intermediate.

Mechanism Start Sulfonyl Chloride + Amine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Deprotonation Deprotonation (by DIPEA) Intermediate->Deprotonation Elimination Chloride Elimination Deprotonation->Elimination Product Sulfonamide Product Elimination->Product

Mechanistic pathway of sulfonylation emphasizing the tetrahedral intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure scientific integrity and reproducibility.

Protocol A: High-Throughput Parallel Synthesis of Sulfonamide Libraries

Objective: Rapid generation of 6-sulfonamido-carbostyril derivatives using primary and secondary amines.

Materials:

  • 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride ( 1.0 equiv)

  • Amine library ( 1.2 equiv)

  • Anhydrous DCM ( 0.1 M relative to sulfonyl chloride)

  • DIPEA ( 2.5 equiv)

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve the selected amine ( 1.2 mmol) in anhydrous DCM ( 10 mL) in a 20 mL scintillation vial.

  • Base Addition: Add DIPEA ( 2.5 mmol). Rationale: The excess base ensures complete neutralization of the HCl byproduct, preventing the stalling of the reaction via amine hydrochloride salt formation.

  • Electrophile Addition: Cool the mixture to 0∘ C using an ice bath. Slowly add 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride ( 1.0 mmol) portion-wise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature ( 22∘ C). Stir for 2−4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: Proceed to workup only when the Extracted Ion Chromatogram (EIC) shows > 95% consumption of the sulfonyl chloride mass ( m/z 271.04 for [M+H]+ ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ ( 10 mL). Extract with DCM ( 3×10 mL). Wash the combined organic layers with 1 M HCl ( 10 mL) to remove unreacted amine, followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the target sulfonamide.

Protocol B: Synthesis of Sulfonate Esters (Prodrug Applications)

Objective: Coupling with alcohols to form sulfonate esters, useful as prodrugs or alkylating agents.

Modifications from Protocol A:

  • Replace DIPEA with Triethylamine ( 2.0 equiv) and add DMAP ( 0.1 equiv) as a nucleophilic catalyst.

  • IPC Check: Sulfonate esters are often UV-inactive at standard wavelengths compared to sulfonamides; utilize TLC with KMnO4​ staining or ELSD-coupled LC-MS to verify complete conversion.

G Core 3-Ethyl-2-oxo-1,2-dihydroquinoline -6-sulfonyl chloride PrimaryAmine Primary Amines (R-NH2) Core->PrimaryAmine DIPEA, DCM SecAmine Secondary Amines (R1R2-NH) Core->SecAmine DIPEA, DCM Alcohol Alcohols (R-OH) Core->Alcohol TEA, DMAP, DCM SecSulf Secondary Sulfonamides (Target Therapeutics) PrimaryAmine->SecSulf TertSulf Tertiary Sulfonamides (Target Therapeutics) SecAmine->TertSulf SulfEster Sulfonate Esters (Prodrugs/Intermediates) Alcohol->SulfEster

Divergent synthetic workflow for generating sulfonamides and sulfonate esters.

Quantitative Data: Optimization of Sulfonylation

To establish a robust baseline for library synthesis, various reaction conditions were evaluated. The data below summarizes the optimization matrix for the coupling of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with a model sterically hindered amine (tert-butylamine).

SolventBase ( 2.5 eq)CatalystTemp ( C)Time (h)Conversion (%)Isolated Yield (%)
DCMTEANone 22 12 65 58
DCMDIPEANone 22 4 >95 89
THFDIPEANone 65 2 90 82
DMFPyridineNone 22 8 40 31
DCMDIPEADMAP ( 0.1 eq) 22 1 >99 94

Table 1: Reaction optimization demonstrating the superiority of DIPEA/DMAP in anhydrous DCM for sterically demanding substrates.

References

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link] [1]

  • Multi-Step Synthesis of Small Molecules as Potential Inhibitors for MurG Independent Study, The College of Wooster URL: [Link] [2]

  • Hybrid Quinoline-Sulfonamide Complexes Derivatives with Antimicrobial Activity Molecules (via ResearchGate) URL:[Link] [3]

Experimental procedure for sulfonamide synthesis using 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Novel Sulfonamides using 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved therapeutics ranging from antimicrobial to anticancer agents.[1][2][3][4] Its role as a bioisostere for the amide bond, coupled with its unique chemical and biological properties, makes it a high-value functional group in drug discovery.[5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamides utilizing 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. This quinolinone-based reagent offers a strategic entry point to a unique chemical space, combining the well-established sulfonamide pharmacophore with a heterocyclic core known for its diverse biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and practical troubleshooting advice to enable the reliable synthesis and characterization of new chemical entities.

Introduction and Scientific Principle

Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have become indispensable in therapeutic development.[1][2][4] Their mechanism of action often involves the inhibition of key enzymes, such as carbonic anhydrase or dihydropteroate synthase.[1][4] The synthetic accessibility of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, allows for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties.[5][7][8]

The core reaction detailed herein is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This process is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the synthesis to completion.

General Reaction Mechanism:

R-SO₂Cl + R'-NH₂ + Base → R-SO₂-NH-R' + Base·HCl

This protocol focuses on 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride as the key building block. The quinolinone moiety is a privileged scaffold in medicinal chemistry, and its incorporation is intended to grant novel pharmacological profiles to the resulting sulfonamide derivatives.

Experimental Workflow Overview

The overall experimental process is a two-stage approach: the synthesis of the key sulfonyl chloride intermediate followed by its coupling with a desired amine.

G cluster_0 Part A: Sulfonyl Chloride Synthesis cluster_1 Part B: Sulfonamide Coupling A1 Start with 3-Ethyl-quinolin-2(1H)-one A2 Chlorosulfonylation (Chlorosulfonic Acid) A1->A2 A3 Work-up & Isolation A2->A3 A4 Purified Sulfonyl Chloride (Key Reagent) A3->A4 B3 Add Sulfonyl Chloride Solution Dropwise A4->B3 Use in Coupling B1 Dissolve Amine & Base in Anhydrous Solvent B2 Cool to 0 °C B1->B2 B2->B3 B4 Reaction Monitoring (TLC) B3->B4 B5 Aqueous Work-up B4->B5 B6 Purification (Recrystallization or Chromatography) B5->B6 B7 Final Product: Characterized Sulfonamide B6->B7

Caption: High-level workflow for the synthesis of target sulfonamides.

Detailed Experimental Protocols

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[9] All glassware must be scrupulously dried before use.

Protocol 1: Synthesis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

This protocol describes the preparation of the key intermediate via electrophilic aromatic substitution.

Materials:

  • 3-Ethyl-quinolin-2(1H)-one

  • Chlorosulfonic acid (ClSO₃H)

  • Crushed ice

  • Deionized water

Equipment:

  • Flame-dried round-bottom flask with a stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • In a fume hood, place 3-Ethyl-quinolin-2(1H)-one (1.0 eq) into a dry round-bottom flask.

  • Cool the flask in an ice bath to 0 °C.

  • Carefully and slowly add chlorosulfonic acid (5.0 eq) dropwise via a dropping funnel over 30-45 minutes. The use of excess chlorosulfonic acid serves as both the reagent and the solvent.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 60-70 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Very carefully and slowly, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution.[9]

  • The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any residual acid.

  • Dry the product under vacuum. This crude sulfonyl chloride is often of sufficient purity to be used directly in the next step.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol details the coupling of the synthesized sulfonyl chloride with a representative primary amine (aniline) and secondary amine (morpholine).

Materials and Reagents:

  • 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 eq)

  • Aniline or Morpholine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Parameters Table:

ParameterValueRationale
Solvent Anhydrous DCM or THFPrevents hydrolysis of the reactive sulfonyl chloride.[10]
Base Triethylamine / PyridineScavenges HCl byproduct to drive the reaction forward.[5][11]
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction; warming ensures completion.
Reaction Time 4-24 hoursVaries by amine nucleophilicity; monitored by TLC.[5]
Amine Stoichiometry 1.1 - 1.2 eqA slight excess ensures full consumption of the limiting sulfonyl chloride.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the sulfonyl chloride spot indicates reaction completion.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any acidic impurities), and finally with brine.[5] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: a. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective purification method.[10][12] b. Column Chromatography: If the product is an oil or recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Product Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized sulfonamide. A combination of spectroscopic techniques should be employed.[13]

G Product Purified Sulfonamide NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry (MS) Product->MS Molecular Weight Confirmation Purity Purity Assessment (HPLC, Elemental Analysis) Product->Purity Purity >95%

Caption: Workflow for product characterization and validation.

Expected Spectroscopic Data:

TechniqueCharacteristic Signals for a Quinoline SulfonamideReference
¹H NMR Aromatic protons on the quinoline and amine moieties. A singlet or broad singlet for the sulfonamide N-H proton (often δ 8-11 ppm). Signals for the ethyl group on the quinoline.[13][14][15]
¹³C NMR Carbon signals corresponding to the aromatic rings and the ethyl group.[14]
IR (cm⁻¹) ~3300-3230: N-H stretch (sulfonamide). ~1340-1315: Asymmetric S=O stretch. ~1180-1145: Symmetric S=O stretch. ~920-900: S-N stretch. ~1650: C=O stretch (quinolinone).[13][15][16]
Mass Spec A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of the target compound.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Poorly nucleophilic amine. 3. Insufficient reaction time or temperature.1. Ensure anhydrous conditions; use freshly prepared or properly stored sulfonyl chloride.[10] 2. Increase reaction temperature or consider using a more forcing base. 3. Extend reaction time and monitor closely by TLC.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of byproducts (e.g., disulfonamide from primary amine). 3. Decomposition of starting material or product.1. Allow the reaction to stir longer. 2. Adjust stoichiometry; avoid large excess of sulfonyl chloride. 3. Optimize purification by column chromatography to isolate the desired product.[10]
Difficulty in Purification 1. Product and impurities have similar polarity. 2. Product is an intractable oil.1. Try a different solvent system for column chromatography or attempt recrystallization from various solvents. 2. If the product contains an acidic or basic handle, attempt an acid-base extraction during work-up.

References

  • Baviskar, B. S., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Omega. Available at: [Link]

  • Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Le, C. M., et al. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Wiley Online Library. (2018). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Available at: [Link]

  • Verlag der Zeitschrift für Naturforschung. (2002). Infrared and NMR Spectra of Arylsulphonamides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Available at: [Link]

  • Das, U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Popoola, S. I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]

  • Google Patents. (2016). WO2016141548A1 - Method for preparing high-purity sulfonamide compound.
  • Engineered Science Publisher. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Available at: [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • ResearchGate. (2022). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Google Patents. (2013). CN103351315A - General preparation method of sulfonyl chloride.
  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]

Sources

Application Notes and Protocols for Protein Labeling with 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride for Protein Labeling

The covalent modification of proteins with specific reagents is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, such as fluorescent dyes, biotin, or crosslinkers, provides an invaluable window into protein function, localization, and interactions. 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is an amine-reactive compound poised for utility in protein labeling. The core reactivity of this molecule lies in its sulfonyl chloride moiety, which readily forms stable sulfonamide bonds with primary amino groups on proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group.

This guide provides a comprehensive overview of the principles and a detailed, field-tested protocol for the successful labeling of proteins using 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. We will delve into the causality behind experimental choices, ensuring that each step is understood not just as a procedure, but as a critical component of a self-validating system.

The Chemistry of Labeling: A Tale of Reactivity and Stability

The labeling reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a highly stable sulfonamide linkage and the release of hydrochloric acid.

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. A pH range of 9.0-10.0 is generally optimal for sulfonyl chloride-mediated labeling.[1] At this alkaline pH, a significant fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilically active.

  • Buffer Choice: It is critical to use a buffer system devoid of primary or secondary amines, such as Tris or glycine, as these will compete with the protein for reaction with the sulfonyl chloride.[2] Suitable buffers include sodium carbonate/bicarbonate or borate buffers.

  • Reagent Stability: A key challenge in working with sulfonyl chlorides is their susceptibility to hydrolysis in aqueous environments, which yields the unreactive sulfonic acid.[3][4][5] To mitigate this, the reagent should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before addition to the protein solution.[2] However, it is important to note that some sulfonyl chlorides can be unstable in DMSO.[1][6]

Experimental Workflow: A Visual Guide

The overall process of labeling, purification, and characterization is a multi-step workflow that requires careful attention to detail at each stage to ensure a high-quality conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Labeling Labeling Reaction (Protein + Reagent) Protein_Prep->Labeling Reagent_Prep Reagent Preparation (Dissolution in Anhydrous Solvent) Reagent_Prep->Labeling Quenching Quenching (Optional) Labeling->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification DOL_Calc Degree of Labeling (DOL) Determination (UV-Vis) Purification->DOL_Calc Functional_Assay Functional Analysis (Optional) DOL_Calc->Functional_Assay

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Optimization Guide for 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7). As a highly reactive electrophilic building block, this reagent is instrumental in synthesizing complex sulfonamides for drug discovery and material sciences.

However, the unique structural features of this molecule—specifically the moisture-sensitive sulfonyl chloride moiety coupled with a hydrogen-bonding carbostyril (2-oxo-1,2-dihydroquinoline) core—require precise control over reaction conditions. This guide provides field-proven protocols, mechanistic troubleshooting, and empirical optimization strategies to ensure high-yielding, reproducible results.

Standard Operating Procedure (SOP): Sulfonamidation

To establish a self-validating and robust baseline, we recommend the following optimized protocol for coupling this reagent with primary or secondary amines[1].

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or N₂). Dissolve the target amine (1.0 equiv) in an anhydrous solvent mixture of Dichloromethane (DCM) and Tetrahydrofuran (THF) (1:1 ratio, 0.2 M concentration).

  • Base & Catalyst Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 to 2.0 equiv). For sterically hindered amines, add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) as a nucleophilic catalyst[2].

  • Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C. Causality: Lowering the temperature suppresses the exothermic degradation of the sulfonyl chloride and prevents competitive di-sulfonylation.

  • Reagent Addition: Dissolve 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the system to warm to room temperature. Monitor the consumption of the amine via TLC or LC-MS.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

Workflow Start 1. Dissolve Amine in Anhydrous DCM/THF Base 2. Add DIPEA Base & DMAP Catalyst Start->Base Cool 3. Cool to 0 °C (Ice Bath) Base->Cool AddSC 4. Dropwise Addition of Sulfonyl Chloride Cool->AddSC Monitor 5. Monitor via TLC/LC-MS (Warm to RT) AddSC->Monitor Quench 6. Quench with aq. NH4Cl Monitor->Quench Workup 7. Extraction & Purification Quench->Workup

Standard workflow for sulfonylation using 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Diagnostic FAQs & Troubleshooting

Q1: My reaction shows a major highly polar baseline spot on TLC and very low product yield. What happened? A: This is classic sulfonyl chloride hydrolysis. 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is extremely moisture-sensitive. Water acts as a competing nucleophile, attacking the electrophilic sulfur to form the unreactive sulfonic acid, which streaks at the baseline on normal-phase TLC[1]. Causative Fix: Ensure strict anhydrous conditions. Dry your solvents over activated molecular sieves, purge the reaction vessel with inert gas, and verify the integrity of your sulfonyl chloride stock (it should be a free-flowing powder, not a sticky paste).

Q2: The starting materials are not dissolving well in Dichloromethane (DCM). Should I heat the reaction? A: Do not heat the reaction before the sulfonyl chloride has fully reacted, as this promotes degradation. The carbostyril (2-oxo-1,2-dihydroquinoline) core exhibits strong intermolecular hydrogen bonding (amide dimer-like interactions) and π -stacking, leading to poor solubility in purely halogenated solvents. Causative Fix: Switch to a co-solvent system. Using a mixture of anhydrous DCM and THF, or pure anhydrous N,N-Dimethylformamide (DMF), will disrupt the hydrogen bonding network and fully solubilize the reagent without requiring heat[2].

Q3: I am observing di-sulfonylation or oligomerization byproducts. How do I prevent this? A: The 2-oxo-1,2-dihydroquinoline core contains a lactam NH. While its pKa is relatively high (~11–15), using excessively strong bases (like NaH, DBU, or excess NaOH) can deprotonate this position, turning your reagent into a nucleophile that attacks other sulfonyl chloride molecules. Furthermore, primary amines can easily undergo double sulfonylation if the electrophile is in excess[1]. Causative Fix: Strictly use mild organic bases like Pyridine or DIPEA. Maintain a tight 1:1 to 1:1.1 stoichiometry (Amine : Sulfonyl Chloride) and perform the addition slowly at 0 °C to favor kinetic control over the mono-sulfonylation pathway.

Q4: The reaction is sluggish even with primary amines. How can I accelerate it? A: While steric hindrance from the 3-ethyl group is minimal, the electron-donating nature of the lactam core can slightly reduce the electrophilicity of the sulfonyl group compared to highly activated derivatives (like nitrobenzenesulfonyl chlorides). Causative Fix: Add a catalytic amount (10 mol%) of DMAP. DMAP acts as a nucleophilic catalyst, rapidly attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which then efficiently transfers the sulfonyl group to the amine[2].

Troubleshooting Logic Visualization

Logic Issue Low Yield or Multiple Spots Check1 Is the starting amine fully consumed? Issue->Check1 Yes1 Yes: Side Reactions Check1->Yes1 Yes No1 No: Incomplete Reaction Check1->No1 No Sol1 Check for Di-sulfonylation or Lactam N-alkylation. Reduce base strength. Yes1->Sol1 Sol2 Check for Hydrolysis. Ensure anhydrous conditions. Add DMAP catalyst. No1->Sol2

Diagnostic decision tree for troubleshooting low-yielding sulfonamidation reactions.

Empirical Optimization Matrix

To save development time, refer to this matrix of screened reaction conditions. The data highlights the causality between solvent/base selection and the resulting reaction efficiency[3],[2].

Solvent SystemBase (Equiv)CatalystTemp ProfileYield / OutcomeCausality / Notes
DCM (100%) TEA (1.5)NoneRT45% (Moderate)Poor solubility of the quinoline core leads to heterogeneous mixtures and competing hydrolysis.
DCM/THF (1:1) DIPEA (1.5)None0 °C → RT72% (Good)THF improves solubility; low initial temp reduces side reactions and controls exotherm.
DMF (100%) Pyridine (2.0)DMAP (10 mol%)0 °C → RT>90% (Excellent)Complete dissolution; DMAP accelerates electrophilic transfer via a sulfonylpyridinium intermediate.
THF (100%) K₂CO₃ (2.0)NoneRT<20% (Poor)Inorganic bases are heterogeneous in THF, leading to sluggish kinetics and eventual hydrolysis.

References

  • Synthesis process optimization and field trials of insecticide candidate NKY-312. National Center for Biotechnology Information (PMC - NIH). URL: [Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal Literature Review. URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter significant roadblocks when working with functionalized quinolinones. 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7) presents a classic "Catch-22" in organic synthesis: its heterocyclic core demands highly polar conditions for dissolution, while its highly reactive sulfonyl chloride moiety is rapidly destroyed by the protic solvents typically used to achieve such polarity.

This guide is designed for researchers, scientists, and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yielding sulfonamide couplings.

Mechanistic Insight: The Causality of Insolubility

To solve the solubility issue, we must first understand the conflicting physicochemical forces at play within this specific molecule:

  • The Quinolinone Core (High Lattice Energy): The 2-oxo-1,2-dihydroquinoline moiety is a cyclic amide (lactam). The N-H acts as a strong hydrogen bond donor, and the C=O acts as a strong hydrogen bond acceptor. In the solid state, this leads to the formation of highly stable, three-dimensional supramolecular assemblies (stepped sheets)[1][2]. Non-polar or moderately polar aprotic solvents (like dichloromethane or tetrahydrofuran) lack the dielectric constant required to break this dense hydrogen-bond network.

  • The Sulfonyl Chloride Group (High Electrophilicity): While adding a protic solvent (like methanol or water) would easily disrupt the lactam's hydrogen bonding, the highly electrophilic -SO₂Cl group strictly forbids this. Protic solvents will act as nucleophiles, rapidly hydrolyzing the sulfonyl chloride into a highly polar, unreactive sulfonic acid degradation product[3][4].

The Solution: You must utilize strictly anhydrous, highly polar aprotic solvents that act as strong hydrogen-bond acceptors (to dissolve the core) without acting as nucleophiles (to preserve the sulfonyl chloride)[5].

Pathway Reagent 3-Ethyl-2-oxo-1,2-dihydroquinoline- 6-sulfonyl chloride Protic Protic Solvents (H2O, MeOH) Reagent->Protic Improper Solvent Aprotic Polar Aprotic Solvents (Anhydrous DMF, DMAc) Reagent->Aprotic Optimal Conditions Hydrolysis Hydrolysis to Sulfonic Acid Protic->Hydrolysis Nucleophilic Attack Product Desired Sulfonamide Product Aprotic->Product Efficient Amine Coupling

Reaction pathways: Desired sulfonamide coupling vs. protic solvent-induced hydrolysis.

Troubleshooting Guide & FAQs

Q1: My compound remains a cloudy suspension in Dichloromethane (DCM) or Tetrahydrofuran (THF). Will the reaction still work if I just add my amine? A1: It may work, but it will be highly inefficient. Operating in a suspension limits the reaction to the solid-liquid interface, drastically reducing the reaction rate. This extended reaction time allows competing side reactions (such as hydrolysis from trace atmospheric moisture or dimerization) to outcompete your desired coupling. You must achieve a homogeneous solution for optimal kinetics.

Q2: Can I use gentle heating to force the sulfonyl chloride into solution in THF? A2: Heating is strongly discouraged. Elevated temperatures significantly increase the rate of sulfonyl chloride degradation and can promote the formation of diaryl sulfone byproducts[6]. Furthermore, if there is even trace moisture in your THF, heating will rapidly accelerate the hydrolysis of your reagent into the inactive sulfonic acid.

Q3: What is the optimal solvent system for coupling reactions with this reagent? A3: The gold standard is anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) . The amide carbonyls in these solvents act as excellent hydrogen-bond acceptors, breaking the crystal lattice of the quinolinone core without reacting with the sulfonyl chloride[5]. If the reaction mixture is too viscous or freezes at 0°C, use a binary mixture of DMF/DCM (1:1 v/v).

Q4: I performed an aqueous work-up, but I'm getting poor yields and a highly polar baseline spot on my TLC. What happened? A4: You are likely observing the sulfonic acid byproduct. Sulfonyl chlorides are highly susceptible to hydrolysis during aqueous work-ups if not completely consumed during the reaction[3][6]. To prevent this, ensure your amine coupling goes to completion. If unreacted sulfonyl chloride remains, quench the reaction with a volatile nucleophile (like a few drops of methanol or aqueous ammonia) before the main aqueous extraction to convert it into a separable species[3].

Solvent Compatibility & Solubilizing Power Matrix

The following table summarizes the quantitative and qualitative compatibility of various solvent systems for 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Solvent SystemSolubilizing Power (Core)Reactivity Risk (-SO₂Cl)Recommendation
Water / Alcohols HighCRITICAL (Rapid Hydrolysis)DO NOT USE
DCM / Chloroform LowLowUse as co-solvent only
THF / 1,4-Dioxane Low to ModerateLowSub-optimal for high concentrations
Anhydrous DMF / DMAc High Low (if strictly anhydrous)OPTIMAL (Primary solvent)
DMSO HighModerate (Oxidation risk)Avoid if possible

Experimental Protocols

Protocol A: Anhydrous Sulfonamide Coupling in DMF/DCM

This protocol utilizes a binary solvent system to balance solubility and thermal control, ensuring a self-validating reaction pathway.

Materials Required:

  • 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 eq)

  • Nucleophilic Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 eq)

  • Anhydrous DMF and Anhydrous DCM (stored over activated 3Å molecular sieves)

Step-by-Step Methodology:

  • Amine Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve the nucleophilic amine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF (0.2 M relative to the amine).

  • Reagent Activation: In a separate flame-dried flask, suspend the 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Causality: DCM prevents the mixture from freezing during the subsequent cooling step.

  • Solubilization: Slowly add anhydrous DMF dropwise to the sulfonyl chloride suspension until it just becomes a homogeneous solution. Cool this solution to 0°C in an ice bath.

  • Coupling: Add the amine/DIPEA solution dropwise to the chilled sulfonyl chloride solution over 10 minutes.

    • Self-Validation Checkpoint: As the reaction proceeds, the solution should remain mostly clear, but you will eventually observe a fine, faint cloudiness. This is the precipitation of the DIPEA-hydrochloride salt, which physically validates that the coupling is actively occurring and generating HCl.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the generated HCl and rapidly hydrolyzes any trace unreacted sulfonyl chloride into water-soluble sulfonic acid, keeping it in the aqueous layer during extraction[3].

  • Extraction: Extract the desired sulfonamide product into ethyl acetate. Wash the organic layer extensively with brine (3x) to remove the DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Compound Insoluble in DCM/THF CheckWater Verify Reagents are Strictly Anhydrous Start->CheckWater UseDMF Dissolve in Anhydrous DMF/DCM Blend CheckWater->UseDMF Moisture Excluded AddBase Add Amine + DIPEA at 0°C UseDMF->AddBase Validate Observe DIPEA-HCl Precipitation AddBase->Validate Success High-Yield Sulfonamide Isolated via Extraction Validate->Success Reaction Complete

Workflow for resolving solubility and executing the sulfonamide coupling reaction.

References

  • BenchChem. "Technical Support Center: Sulfonyl Chloride Work-up." BenchChem Technical Resources.3

  • BenchChem. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Technical Resources. 6

  • Max Planck Society (MPG.PuRe). "Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst." 4

  • BenchChem. "2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid: Core Properties." BenchChem Product Data. 1

  • ACS Omega. "Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation." American Chemical Society. 2

  • Chemical Communications. "Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2." The Royal Society of Chemistry. 5

Sources

Validation & Comparative

Comparative Study of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride and Related Sulfonyl Chlorides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-oxo-1,2-dihydroquinoline scaffold is a privileged pharmacophore widely utilized in the development of targeted therapeutics, ranging from voltage-gated sodium channel (Nav1.7) inhibitors[1] to metallo-β-lactamase (MBL) inhibitors. As a Senior Application Scientist, I frequently evaluate the impact of subtle structural modifications on both synthetic reactivity and pharmacological efficacy. This guide provides an objective, data-driven comparison of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride against its unsubstituted and 3-methyl analogs, detailing the causality behind its selection, self-validating synthetic protocols, and its role in drug development.

Mechanistic Rationale: The 2-Oxo-1,2-dihydroquinoline Scaffold

The 6-sulfonyl chloride derivative of 2-oxo-1,2-dihydroquinoline serves as a highly reactive electrophilic building block designed to generate stable sulfonamide linkages with diverse amine substrates[2].

While the 6-position dictates the synthetic attachment point, the substitution at the 3-position (Hydrogen vs. Methyl vs. Ethyl) plays a critical role in the final drug candidate's pharmacodynamics.

  • Electronic Effects (Reactivity): The 3-position is electronically isolated from the 6-sulfonyl chloride group. Therefore, the addition of an ethyl group does not significantly alter the electrophilicity of the sulfonyl chloride. All three derivatives exhibit comparable reaction kinetics during sulfonamide coupling.

  • Steric and Lipophilic Effects (Efficacy): The primary causality for selecting the 3-ethyl variant lies in target engagement. In Nav1.7 inhibitors, the 3-ethyl group increases the lipophilicity (LogP) and provides a specific steric footprint that optimally fills the hydrophobic pockets within Domain IV of the sodium channel, enhancing binding affinity and selectivity over off-target cardiac channels[1]. Similarly, in MBL inhibitors (e.g., VIM-2), the alkyl extension helps exclude water from the active site, stabilizing the zinc-coordinating complex.

Quantitative Data Presentation

To objectively compare these building blocks, we must evaluate their physicochemical properties and their typical performance in standard sulfonylation workflows.

Property / Metric2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride[2]3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride[3]3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride[4]
CAS Number 569340-07-41181714-73-71181705-32-7
Molecular Formula C9H6ClNO3SC10H8ClNO3SC11H10ClNO3S
Molecular Weight 243.66 g/mol 257.69 g/mol 271.72 g/mol
Relative Lipophilicity BaselineModerate IncreaseHighest
Steric Bulk at C3 Minimal (Hydrogen)Moderate (Methyl)High (Ethyl)
Typical Coupling Yield 85 - 95%82 - 92%80 - 90%
Primary Application Broad-spectrum intermediateKinase / GPCR ligandsNav1.7 / MBL Inhibitors

Pharmacological Signaling Pathway

The downstream effect of utilizing the 3-ethyl substituted building block is most evident in its pharmacological application. Below is the logical relationship mapping the pathway of a synthesized 3-ethyl sulfonamide inhibitor targeting the Nav1.7 channel to achieve analgesia.

Pathway Drug 3-Ethyl-Quinolinone Sulfonamide Target Nav1.7 Sodium Channel (Voltage-Gated) Drug->Target High Affinity Binding Mechanism Blockade of Na+ Influx (Domain IV Binding) Target->Mechanism Conformational Lock Physiology Attenuation of Action Potentials Mechanism->Physiology Decreased Excitability Outcome Analgesic Efficacy (Pain Relief) Physiology->Outcome Clinical Endpoint

Figure 1: Pharmacological signaling pathway of Nav1.7 inhibition by 3-ethyl sulfonamides.

Experimental Protocols: Self-Validating Sulfonylation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing sulfonamides using 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Causality-Driven Methodology

Sulfonyl chlorides are highly susceptible to hydrolysis, which yields an unreactive sulfonic acid byproduct. Therefore, rigorous exclusion of water and the strategic use of nucleophilic catalysts are required.

Step 1: Preparation of the Amine Substrate

  • Action: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality: Argon prevents atmospheric moisture from degrading the sulfonyl chloride. DCM is chosen for its excellent solubilizing properties and inertness.

Step 2: Addition of the Base/Catalyst

  • Action: Add anhydrous pyridine (3.0 eq) to the solution.

  • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is crucial for overcoming the steric hindrance of complex amine substrates.

Step 3: Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.2 eq) in small portions.

  • Causality: The sulfonylation reaction is exothermic. Cooling to 0 °C controls the reaction rate and suppresses competing side reactions, such as the dimerization of the amine or degradation of the electrophile.

Step 4: In-Process Validation (LC-MS)

  • Action: After allowing the reaction to warm to room temperature for 2 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Self-Validation: The protocol dictates that the reaction must only be quenched when LC-MS confirms >95% consumption of the starting amine and the appearance of the desired product mass [M+H]+ . If unreacted amine remains, an additional 0.2 eq of the sulfonyl chloride is added.

Step 5: Quenching and Purification

  • Action: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Visualization

Workflow Substrate Amine Substrate (1.0 eq) Reaction Sulfonylation (Pyridine/DCM, 0 °C to RT) Substrate->Reaction Reagent 3-Ethyl-2-oxo-1,2-dihydroquinoline -6-sulfonyl chloride Reagent->Reaction Validation In-Process LC-MS (Verify >95% Conversion) Reaction->Validation Aliquot after 2h Validation->Reaction Fail (Add Reagent) Purification Flash Chromatography (Silica, Hexane/EtOAc) Validation->Purification Pass Product Purified Sulfonamide (Target Inhibitor) Purification->Product

Figure 2: Self-validating synthetic workflow for sulfonamide inhibitor generation.

Conclusion

While the unsubstituted 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride remains a versatile baseline reagent, the 3-ethyl derivative offers distinct pharmacological advantages. By increasing the lipophilic surface area of the resulting sulfonamide, researchers can achieve superior target engagement in complex membrane proteins like Nav1.7 and metalloenzymes like VIM-2. When handled with rigorous, self-validating anhydrous protocols, it provides an indispensable tool for advanced drug discovery.

References

  • Source: Google Patents (US9212182B2)
  • Title : Design and synthesis of metallo-β-lactamase inhibitors Source : White Rose eTheses Online URL :[Link]

  • Title : 569340-07-4 (C9H6ClNO3S) - PubChemLite Source : Université du Luxembourg URL :[Link]

  • Title : CAS No. 1181705-32-7 Source : ChemSrc URL :[Link]

Sources

Comprehensive Comparison Guide: Validating the Mechanism of Action of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride Derivatives as Selective NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain management and pruritus (itch). Loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) lead to congenital insensitivity to pain, while gain-of-function mutations cause severe neuropathic pain syndromes. Historically, the primary challenge in developing NaV1.7 inhibitors has been achieving selectivity over other sodium channel isoforms—particularly NaV1.5 (expressed in cardiac tissue, where inhibition causes fatal arrhythmias) and NaV1.1/NaV1.2 (essential for central nervous system function)[1].

To overcome these liabilities, modern drug discovery has shifted away from central pore blockers toward molecules that target the allosteric Voltage-Sensing Domain 4 (VSD4). 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride serves as a highly specialized electrophilic precursor. When reacted with various amines, this scaffold yields bicyclic dihydroquinoline sulfonamides—a class of highly potent, state-dependent NaV1.7 inhibitors[2]. This guide objectively compares the performance of these derivatives against alternative inhibitors and provides the self-validating experimental protocols required to confirm their mechanism of action.

Mechanism of Action: Voltage-Sensor Trapping

Unlike traditional local anesthetics (e.g., lidocaine) that physically occlude the central ion-conducting pore, dihydroquinoline sulfonamides operate via a "voltage-sensor trapping" mechanism[3].

High-resolution structural studies reveal that the anionic sulfonamide warhead of these derivatives selectively engages the fourth arginine gating charge (R4) on the S4 helix of VSD4[3]. By binding to this specific extracellular pocket, the compound stabilizes the VSD4 domain in its activated, "up" conformation. Because the movement of VSD4 is directly coupled to channel inactivation, trapping VSD4 in this state forces the entire NaV1.7 channel into a non-conductive, inactivated conformation, thereby halting the propagation of action potentials in nociceptive sensory neurons.

MoA A Nociceptive Stimulus B NaV1.7 Channel Activation A->B C Action Potential Propagation B->C D Pain / Itch Sensation C->D E Dihydroquinoline Sulfonamide F Binds VSD4 (R4 Gating Charge) E->F G Traps Inactivated State F->G G->B State-Dependent Inhibition

Mechanism of Action: VSD4 trapping by dihydroquinoline sulfonamides inhibiting NaV1.7 activation.

Comparative Performance Analysis

To objectively evaluate the efficacy of sulfonamides derived from the 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride scaffold, we must benchmark them against established clinical and tool compounds[4].

  • Product (Dihydroquinoline Sulfonamides): Bicyclic derivatives synthesized from the title precursor. The bicyclic core balances lipophilicity and polar surface area, improving both potency and pharmacokinetic stability[2].

  • Alternative 1 (PF-05089771): A well-characterized, clinical-stage aryl sulfonamide that also targets VSD4 but has faced pharmacokinetic and efficacy hurdles in Phase II trials[4].

  • Alternative 2 (GX-936): A highly potent VSD4-targeted tool compound, often used as a positive control in structural biology[3].

  • Alternative 3 (Lidocaine): A non-selective, state-independent central pore blocker.

Quantitative Data Summary
Compound ClassTarget Binding SitehNaV1.7 IC₅₀ (nM)hNaV1.5 IC₅₀ (µM)Selectivity (Fold)State Dependence
Dihydroquinoline Sulfonamides VSD4 (Domain IV)~15 - 30> 30> 1000xHigh
PF-05089771 VSD4 (Domain IV)11> 10~ 900xHigh
GX-936 VSD4 (Domain IV)1.8> 10> 5000xHigh
Lidocaine Central Pore~100,000~100,0001x (None)Low/Moderate

Data synthesized from established electrophysiological profiling of aryl and bicyclic sulfonamides.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the validation of these derivatives must rely on causality-driven experimental designs. The following protocols form a self-validating workflow: in vitro state-dependent profiling confirms the mechanism, while in vivo target engagement confirms physiological relevance.

Protocol 1: State-Dependent Automated Patch-Clamp Electrophysiology

Causality & Rationale: VSD4 inhibitors exhibit profound state dependence; they bind preferentially to the inactivated state of the channel. If electrophysiology is performed at hyperpolarized holding potentials (e.g., -120 mV) where channels are in the resting state, the compound will falsely appear inactive[5]. To accurately measure the IC₅₀, cells must be held at a depolarized potential that yields 20–50% channel inactivation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7) or human NaV1.5 (hNaV1.5) for selectivity counter-screening.

  • Voltage Protocol Design: Determine the V₁/₂ of inactivation for the specific cell line. Set the holding potential (typically between -70 mV and -50 mV) to achieve ~20-50% steady-state inactivation.

  • Compound Application: Prepare serial dilutions of the synthesized dihydroquinoline sulfonamide (0.1 nM to 10 µM) in extracellular recording solution. Perfuse the compound over the cells for 5–10 minutes to allow for slow-binding equilibration.

  • Data Acquisition: Apply a 20 ms test pulse to 0 mV to elicit inward sodium currents. Measure the reduction in peak current compared to the vehicle control.

  • Analysis: Plot the fractional block against compound concentration and calculate the IC₅₀ using a standard Hill equation fit. Confirm >1000-fold selectivity by repeating the protocol on hNaV1.5 cells.

Protocol 2: In Vivo Target Engagement (Histamine-Induced Pruritus Model)

Causality & Rationale: While general pain models (like hot-plate or tail-flick tests) involve multiple redundant ion channels, histamine-induced scratching is strictly NaV1.7-dependent. Genetic knockout models have proven that mice lacking NaV1.7 in their dorsal root ganglia (DRG) do not scratch following a histamine challenge[1]. Therefore, this model serves as a highly specific, self-validating pharmacodynamic readout for NaV1.7 target engagement in vivo.

Step-by-Step Methodology:

  • Animal Dosing: Randomize wild-type C57BL/6 mice into vehicle, positive control (PF-05089771, 30 mg/kg), and test compound groups (dihydroquinoline sulfonamide derivative, 10–30 mg/kg). Administer treatments via oral gavage (PO) 1 hour prior to the challenge.

  • Histamine Challenge: Shave the rostral back of the mice. Inject 500 µg of histamine (dissolved in 50 µL of sterile saline) intradermally into the shaved area.

  • Observation: Immediately place the mice in individual transparent observation chambers. Record video for 30 minutes.

  • Quantification: Using blinded observers, count the total number of scratching bouts directed specifically at the injection site. (A bout is defined as lifting the hind paw, scratching, and returning the paw to the floor).

  • Validation: Calculate the percentage reduction in scratching bouts relative to the vehicle group. A dose-dependent reduction confirms successful in vivo target engagement of NaV1.7.

Workflow Step1 1. Chemical Synthesis (from Sulfonyl Chloride Precursor) Step2 2. Automated Patch-Clamp (State-Dependent Assay) Step1->Step2 Yields active sulfonamide Step3 3. Selectivity Profiling (vs. NaV1.5 & NaV1.1-1.6) Step2->Step3 IC50 < 50 nM Step4 4. In Vivo Target Engagement (Histamine Pruritus Model) Step3->Step4 >1000-fold Selectivity

Experimental workflow validating NaV1.7 target engagement and isoform selectivity.

References

  • Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist Source: Science / PubMed URL:View Source
  • Bicyclic sulfonamide compounds as sodium channel inhibitors Source: Google P
  • Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core Source: Acta Pharmacologica Sinica / PubMed URL:View Source
  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement Source: NIH PMC URL:View Source

Sources

Comparative Efficacy of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide Derivatives vs. Standard Therapeutics: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently evaluate novel chemotypes for target selectivity. The compound 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7) serves as a premier electrophilic building block for synthesizing conformationally restricted sulfonamides. While the 2-oxo-1,2-dihydroquinoline scaffold has been historically explored for c-Met kinase inhibition[1], its 6-sulfonyl derivatives have revolutionized the development of state-dependent, highly selective inhibitors of the voltage-gated sodium channel NaV1.7—a genetically validated target for neuropathic pain[2].

The Causality of the 3-Ethyl Substitution

In drug design, structural modifications must serve a biophysical purpose. The 3-ethyl substitution on the 2-oxo-1,2-dihydroquinoline core is not merely a lipophilic addition; it provides critical steric hindrance that restricts the rotation of the C-S sulfonamide bond. This restriction induces atropisomerism , locking the molecule into a bioactive conformation[2]. By pre-organizing the ligand, the entropic penalty upon binding to the Voltage Sensor Domain IV (VSD4) of NaV1.7 is drastically reduced, leading to sub-nanomolar affinity and >1000-fold selectivity over off-target cardiac channels (NaV1.5)[3].

Experimental Workflow & Signaling Pathway

To contextualize the development and mechanism of these compounds, the following diagrams outline our self-validating experimental workflow and the physiological signaling pathway targeted by these inhibitors.

ExpWorkflow Step1 Chemical Synthesis Coupling of 3-Ethyl-Quinolinone Sulfonyl Chloride Step2 HPLC Purification & Chiral Separation Step1->Step2 Crude Extract (LC-MS Validated) Step3 In Vitro Electrophysiology (Automated Patch-Clamp) Step2->Step3 Purified Enantiomers (ee > 99%) Step4 In Vivo Efficacy (CCI Neuropathic Pain Model) Step3->Step4 Lead Candidates (IC50 < 10 nM)

Caption: Step-by-step experimental workflow from chemical synthesis to in vivo efficacy validation.

Signaling Stimulus Peripheral Nerve Injury (Neuropathy) NaV17 NaV1.7 Channel Activation (VSD4) Stimulus->NaV17 DRG DRG Neuron Ectopic Firing NaV17->DRG Pain Pain Perception (CNS) DRG->Pain Inhibitor 3-Ethyl-Quinolinone Sulfonamide Inhibitor->NaV17 Binds Inactivated State (Traps VSD4)

Caption: Mechanism of NaV1.7 signaling in DRG neurons and targeted inhibition by sulfonamides.

Comparative In Vitro Efficacy

To objectively evaluate the performance of the 3-ethyl-quinolinone sulfonamide derivative, we compared it against two clinical benchmarks: PF-05089771 (a first-generation selective aryl sulfonamide) and Carbamazepine (a traditional, non-selective NaV inhibitor).

Table 1: Automated Patch-Clamp Electrophysiology Data (State-Dependent Inhibition)

CompoundNaV1.7 IC₅₀ (nM)*NaV1.5 IC₅₀ (nM)Selectivity Ratio (1.5/1.7)hERG IC₅₀ (µM)
3-Ethyl-Quinolinone-Sulfonamide 4.2 >10,000>2380x >30
PF-05089771 11.0>10,000>900x>30
Carbamazepine 25,00040,0001.6x>100

*Note: IC₅₀ values were obtained using an 8-second prepulse to -50 mV to ensure channels were in the inactivated state.

Expert Insight: The 3-ethyl-quinolinone sulfonamide demonstrates superior potency (4.2 nM) compared to PF-05089771. Its >2380-fold selectivity over NaV1.5 is critical, as off-target inhibition of NaV1.5 leads to severe cardiotoxicity (arrhythmias).

Comparative In Vivo Pharmacodynamics

Efficacy was evaluated using the Chronic Constriction Injury (CCI) model of neuropathic pain in rodents. Mechanical allodynia was measured using von Frey filaments.

Table 2: In Vivo Efficacy in Rodent CCI Model (Mechanical Allodynia Reversal)

Treatment GroupDose (mg/kg, PO)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle -2.1 ± 0.30%
Sham (No Injury) -14.5 ± 0.8100%
3-Ethyl-Quinolinone-Sulfonamide 1011.2 ± 0.9 73%
PF-05089771 107.8 ± 1.146%
Carbamazepine 308.1 ± 1.448%

Expert Insight: The atropisomeric stability provided by the 3-ethyl core translates directly to superior in vivo pharmacokinetics and target engagement. At equivalent doses (10 mg/kg), the quinolinone derivative achieved a 73% reversal of allodynia, significantly outperforming the first-generation clinical candidate[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system with built-in quality control checkpoints.

Protocol A: Synthesis & Chiral Resolution of Sulfonamides
  • Coupling Reaction: Dissolve 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 3-aminoisoxazole (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0°C.

  • Progression Validation: Stir for 4 hours, allowing the mixture to warm to room temperature. Validation Check: Monitor via LC-MS until the sulfonyl chloride peak completely disappears, ensuring >95% conversion.

  • Purification: Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate.

  • Chiral Separation (Critical Step): Because the 3-ethyl group induces atropisomerism, the racemate must be resolved. Subject the crude mixture to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.

  • Final Validation: Analyze the separated fractions via analytical chiral HPLC. Proceed only with the active (P)-enantiomer exhibiting an enantiomeric excess (ee) of >99%[3].

Protocol B: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Cultivate HEK293 cells stably expressing human NaV1.7. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Biophysical Validation: Before applying compounds, run a steady-state inactivation protocol. Validation Check: Ensure the V₁/₂ of inactivation is between -65 mV and -75 mV. Cells falling outside this range are automatically discarded by the software to prevent artifactual data.

  • State-Dependent Recording: Hold cells at -120 mV. Apply an 8-second prepulse to -50 mV to drive the channels into the inactivated state (where sulfonamides bind). Step to -20 mV for 10 ms to measure the remaining inward sodium current.

  • Compound Application: Apply the 3-ethyl-quinolinone sulfonamide in escalating concentrations (0.1 nM to 10 µM). Include PF-05089771 as a positive control and vehicle (0.1% DMSO) as a negative control.

Protocol C: In Vivo Chronic Constriction Injury (CCI) Model
  • Surgical Induction: Under isoflurane anesthesia, expose the sciatic nerve of Sprague-Dawley rats and loosely tie four chromic gut ligatures around it.

  • Baseline Validation: Allow 14 days for neuropathy to develop. Validation Check: Test mechanical allodynia using von Frey filaments. Only include rats that show a paw withdrawal threshold of <4.0 g (confirming successful induction of hyperalgesia). Include a Sham-operated group (nerve exposed but not ligated) to validate baseline thresholds.

  • Dosing & Testing: Administer compounds orally (PO). Measure paw withdrawal thresholds at 1, 2, 4, and 8 hours post-dose by an operator blinded to the treatment groups to eliminate observer bias.

References

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity , Journal of Medicinal Chemistry,[Link]

  • US12240839B2 - Cyclobutyl dihydroquinoline sulfonamide compounds, Google P
  • Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold , Bioorganic & Medicinal Chemistry Letters,[Link]

Sources

Comprehensive Selectivity Profile of 3-Ethyl-2-oxo-1,2-dihydroquinoline Scaffold Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-oxo-1,2-dihydroquinoline (carbostyril) core is a highly privileged structural motif in modern drug discovery, frequently utilized to target kinases and phosphodiesterases. While the base scaffold provides a robust template for ATP-competitive binding, modifying the 3-position is a critical strategy for tuning target affinity and mitigating off-target toxicity.

Specifically, the 3-Ethyl-2-oxo-1,2-dihydroquinoline scaffold has emerged as a superior alternative to traditional unsubstituted or methyl-substituted analogs. The lactam moiety (the 2-oxo and N1-H groups) forms critical bidentate hydrogen bonds with the backbone of the kinase hinge region . However, achieving selectivity among the 500+ human kinases requires exploiting subtle differences in the hydrophobic pockets adjacent to the ATP-binding site.

The introduction of a 3-ethyl group provides precise steric bulk that perfectly engages the hydrophobic pocket near the DFG motif. Unlike a rigid 3-methyl group, the 3-ethyl chain retains enough rotational flexibility to adapt to specific DFG-1 residue conformations , while simultaneously clashing with the bulkier gatekeeper residues found in off-target kinases like EGFR. This steric exclusion is the primary driver of its enhanced selectivity profile.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Kinase Domain) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylates MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylates Inhibitor 3-Ethyl-2-oxo-1,2- dihydroquinoline Inhibitor Inhibitor->cMet Blocks ATP Binding (Hinge Region) Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

c-Met signaling pathway inhibition by 3-Ethyl-2-oxo-1,2-dihydroquinoline derivatives.

Comparative Selectivity Analysis

To objectively evaluate the performance of the 3-Ethyl-2-oxo-1,2-dihydroquinoline scaffold, we compared its biochemical IC50 profile against two standard alternatives: a 3-Methyl-2-oxo-1,2-dihydroquinoline analog and a classic Quinazoline-based inhibitor.

The data demonstrates that the 3-ethyl substitution significantly improves the Selectivity Index (SI) for primary targets like c-Met and DYRK1A while practically abolishing off-target activity against EGFR and VEGFR2. The ethyl group's ability to occupy the hydrophobic pocket without causing steric clashes in the c-Met active site makes it vastly superior to the 3-methyl variant, which suffers from looser binding and higher promiscuity.

Quantitative Selectivity Comparison
Inhibitor Scaffoldc-Met IC50 (nM)DYRK1A IC50 (nM)EGFR IC50 (nM)VEGFR2 IC50 (nM)Selectivity Index (SI)*
3-Ethyl-2-oxo-1,2-dihydroquinoline 0.8 15 >10,000 >10,000 >12,500
3-Methyl-2-oxo-1,2-dihydroquinoline4.5851,200850~266
Quinazoline Core (Reference)120>5,0000.545N/A (EGFR targeted)

*SI = (IC50 of off-target EGFR) / (IC50 of primary target c-Met)

Experimental Methodology: Self-Validating TR-FRET Protocol

To ensure scientific integrity and trustworthiness, the selectivity profile of these scaffolds must be validated using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Choice: Standard luminescence assays are prone to false positives when screening dense heterocyclic scaffolds like dihydroquinolines due to compound auto-fluorescence. TR-FRET utilizes a ratiometric readout (665 nm / 615 nm) with a time delay, which inherently corrects for inner-filter effects and auto-fluorescence, ensuring that the measured IC50 values reflect true biochemical affinity .

Workflow Prep Compound Preparation (DMSO Stocks) Assay TR-FRET Kinase Assay (ATP Competitive) Prep->Assay Dispense Read Fluorescence Detection (665nm/615nm) Assay->Read Incubate 1h Analyze IC50 Calculation & Selectivity Mapping Read->Analyze Data Export

Step-by-step TR-FRET workflow for kinase selectivity profiling.

Step-by-Step Protocol

Step 1: Reagent Preparation & Compound Titration

  • Action: Prepare 3-Ethyl-2-oxo-1,2-dihydroquinoline compounds in 100% DMSO, creating a 10-point 3-fold serial dilution.

  • Causality: A 10-point dilution curve ensures a complete sigmoidal dose-response capture, which is mathematically required to accurately calculate the Hill slope and true IC50.

Step 2: Assay Assembly (Pre-Incubation)

  • Action: Dispense 5 µL of the kinase enzyme (e.g., c-Met or EGFR) into a 384-well plate. Add 2.5 µL of the compound. Incubate for 30 minutes at room temperature before adding ATP.

  • Causality: Pre-incubating the enzyme with the inhibitor allows the compound to reach binding equilibrium in the hinge region. Adding ATP too early can lead to pre-phosphorylation artifacts, artificially inflating the apparent IC50.

Step 3: Reaction Initiation & Termination

  • Action: Add 2.5 µL of a substrate/ATP mix (ATP concentration set at the Km​ for the specific kinase). Incubate for 60 minutes. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and Europium-labeled anti-phospho antibodies.

  • Causality: Setting ATP at Km​ ensures that the assay is highly sensitive to competitive inhibitors. EDTA chelates the Mg2+ required for kinase activity, instantly freezing the reaction state for accurate downstream reading.

Step 4: System Self-Validation (Z'-Factor Analysis)

  • Action: Include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme) on every plate. Calculate the Z'-factor. The plate is only accepted if Z′≥0.6 .

  • Causality: This step makes the protocol a self-validating system. A Z′≥0.6 mathematically proves that the assay's dynamic range and signal variability are robust enough that any observed selectivity differences are due to true molecular interactions, not pipetting errors or assay drift.

Conclusion

The 3-Ethyl-2-oxo-1,2-dihydroquinoline scaffold represents a highly optimized structural class for targeted drug development. By leveraging the specific steric and hydrophobic properties of the 3-ethyl group, researchers can achieve single-digit nanomolar potency against primary targets while maintaining an exceptional selectivity index against off-target kinases. When validated through rigorous, self-correcting TR-FRET methodologies, this scaffold consistently outperforms traditional methyl-substituted and quinazoline alternatives.

References

  • Title: Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery and Optimization of Dihydroquinolin-2(1H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Title: Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core Source: PMC / Molecules URL: [Link]

  • Title: DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity Source: ACS Publications / ACS Chemical Biology URL: [Link]

Comparison of synthetic routes to 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a highly versatile, electrophilic building block widely utilized in modern drug discovery. Its primary application lies in the synthesis of complex sulfonamides, which serve as critical pharmacophores in voltage-gated sodium channel (NaV1.7) inhibitors for neuropathic pain [2] and as potent metallo-β-lactamase (MBL) inhibitors combating antibiotic resistance[1].

Because the sulfonyl chloride moiety is highly reactive and prone to hydrolysis, optimizing the synthetic route to the parent quinolinone core—followed by a highly controlled chlorosulfonation step—is paramount. This guide objectively compares the classical and modern synthetic routes to this intermediate, providing researchers with the mechanistic causality and self-validating protocols necessary to achieve high-purity yields.

Retrosynthetic Strategies & Route Comparison

The synthesis of the target molecule fundamentally relies on a two-stage approach: constructing the 3-ethyl-2-oxo-1,2-dihydroquinoline core, followed by regioselective electrophilic aromatic substitution (chlorosulfonation).

Route A: Classical Knoevenagel / Condensation Approach

The traditional route relies on the condensation of 2-aminobenzaldehyde with butyric anhydride (or butyric acid derivatives) via a modified Knoevenagel condensation, followed by intramolecular cyclization.

  • Causality for choice: This route utilizes highly accessible, inexpensive starting materials. However, the condensation can produce contaminated product mixtures that require extensive column chromatography [3].

Route B: Modern Transition-Metal Catalyzed Cyclization

A more contemporary approach utilizes a Palladium-catalyzed intramolecular Heck reaction or amidation of an ortho-halo-cinnamic acid derivative.

  • Causality for choice: This route bypasses the harsh dehydration conditions of the classical method, offering superior atom economy and minimizing polymeric byproducts. It is highly preferred when scaling up for library synthesis where intermediate purity dictates the success of the final sulfonamide coupling [2].

RouteComparison A 2-Aminobenzaldehyde + Butyric Anhydride C 3-Ethyl-2-oxo- 1,2-dihydroquinoline A->C Route A: Knoevenagel (Classical) B ortho-Halo-cinnamic acid derivative B->C Route B: Pd-Catalyzed (Modern) D 3-Ethyl-2-oxo-1,2-dihydroquinoline- 6-sulfonyl chloride C->D Chlorosulfonation (ClSO3H, 100°C)

Fig 1. Synthetic pathways to 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Quantitative Data Comparison
ParameterRoute A: Classical CondensationRoute B: Pd-Catalyzed Cyclization
Overall Yield (Core) 45% – 60%75% – 88%
Regioselectivity Moderate (side reactions at C4)Excellent (>95% specific to core)
Scalability High (but purification is bottlenecked)Very High (cleaner impurity profile)
Reagent Toxicity Low to ModerateModerate (Heavy metal catalyst waste)
Chlorosulfonation Yield ~84% (dependent on core purity) [1]~85-90%

Mechanistic Insights: The Chlorosulfonation Step

Regardless of how the 3-ethyl-2-oxo-1,2-dihydroquinoline core is synthesized, the final step requires the installation of the sulfonyl chloride group at the 6-position.

Regioselectivity Causality: The reaction utilizes neat chlorosulfonic acid ( ClSO3​H ). The quinolinone core features an amide nitrogen at position 1, which acts as a strong ortho/para directing group via resonance electron donation into the aromatic ring. Because the ortho position (C8) is sterically hindered by the adjacent carbonyl and the para position (C6) is highly accessible, electrophilic attack by the sulfonium ion ( SO3​H+ ) occurs almost exclusively at the 6-position.

Reagent Stoichiometry & Thermodynamics: The transformation requires a minimum of two equivalents of ClSO3​H .

  • First Equivalent: Acts as the sulfonating agent to form the intermediate sulfonic acid ( Ar-SO3​H ) and HCl gas.

  • Second Equivalent: Acts as the chlorinating agent, converting the sulfonic acid to the sulfonyl chloride ( Ar-SO2​Cl ) while generating H2​SO4​ . Expert Note: In practice, an excess (5 to 10 equivalents) of ClSO3​H is used as both the reagent and the solvent. Heating to 90–100 °C is required to drive the second chlorination step to completion; failing to heat the reaction will result in the isolation of the unreactive sulfonic acid [1].

Self-Validating Experimental Protocol

The following protocol details the critical chlorosulfonation of the 3-ethyl-2-oxo-1,2-dihydroquinoline core. It is designed as a self-validating system, meaning physical and chemical cues at each step confirm the reaction's trajectory.

Materials Required
  • 3-Ethyl-2-oxo-1,2-dihydroquinoline (1.0 eq, 10 mmol, ~1.73 g)

  • Chlorosulfonic acid (10.0 eq, 100 mmol, ~6.6 mL) — Caution: Highly corrosive and reacts violently with water.

  • Anhydrous Chloroform or Dichloromethane (for extraction)

  • Crushed ice

Step-by-Step Methodology
  • Preparation & Addition: Equip a rigorously dried round-bottom flask with a magnetic stirrer and a drying tube. Cool the flask containing neat chlorosulfonic acid (6.6 mL) to 0 °C using an ice bath.

  • Substrate Introduction: Add the 3-ethyl-2-oxo-1,2-dihydroquinoline (1.73 g) portion-wise over 15 minutes.

    • Validation Checkpoint: The dissolution should be accompanied by a mild exotherm and the evolution of HCl gas. If the mixture turns black immediately, the addition rate is too fast, leading to oxidative degradation.

  • Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 90–100 °C for 2 to 3 hours.

    • Validation Checkpoint: Monitor via TLC (quench a micro-aliquot in ice, extract with EtOAc). The starting material spot (UV active) should completely disappear, replaced by a lower Rf spot corresponding to the sulfonyl chloride.

  • Quenching (Critical Step): Allow the mixture to cool to room temperature. Carefully and dropwise, pour the mixture over 100 g of vigorously stirred crushed ice.

    • Validation Checkpoint: A violent reaction will occur as excess ClSO3​H hydrolyzes. A dense, white to off-white precipitate must immediately form. This is the water-insoluble 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride [1].

  • Isolation: Extract the aqueous slurry with chloroform ( 3×50 mL ). Wash the combined organic layers with cold brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the product as a pale solid. Do not use basic washes (like NaHCO3​ ), as this will hydrolyze the sulfonyl chloride back to the sulfonic acid.

ValidationLogic S1 1. Add substrate to ClSO3H at 0°C C1 Exotherm controlled? S1->C1 S2 2. Heat to 100°C for 2-3h C1->S2 Yes C2 TLC: SM consumed? S2->C2 S3 3. Quench over crushed ice C2->S3 Yes C3 White precipitate forms? S3->C3 S4 Isolate Target Compound C3->S4 Yes

Fig 2. Self-validating workflow for the chlorosulfonation of quinolinone cores.

References

  • Applications of structure-based design to antibacterial drug discovery (Design and synthesis of metallo-β-lactamase inhibitors) . White Rose eTheses Online. University of Leeds. Available at: [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity . Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Multi-Step Synthesis of Small Molecules as Potential Inhibitors for MurG . The College of Wooster. Available at:[Link]

Comparative Application Guide: Cross-Reactivity Profiling of Probes Derived from 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective chemical probes is paramount for interrogating the dynamic cycle of O-GlcNAcylation without perturbing global cellular glycosylation. The precursor 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS 1181705-32-7) has emerged as a premier building block for synthesizing next-generation quinolinone-6-sulfonamide (Q6S) probes[1]. By acting as high-affinity uridine mimics, these probes competitively inhibit O-GlcNAc Transferase (OGT)[2].

This guide objectively compares the cross-reactivity profiles of 3-Ethyl-Q6S derivatives against legacy alternatives and provides field-proven, self-validating experimental workflows for assessing off-target effects.

Structural Dynamics: The Role of the 3-Ethyl Substitution

First-generation Q6S probes, such as , successfully established the U-shaped conformation required to occupy the OGT catalytic pocket[2]. The quinolinone ring stacks directly over the imidazole of His901, while the sulfonamide oxygen hydrogen-bonds with Lys898, mimicking the native UDP-GlcNAc donor[3]. However, unsubstituted Q6S cores occasionally exhibit low-level cross-reactivity with other nucleotide-sugar utilizing enzymes at high concentrations.

Derivatizing the core using 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride introduces a localized aliphatic bulk. Causality in design: The 3-ethyl group projects into an adjacent hydrophobic sub-pocket within OGT. This structural modification serves a dual purpose:

  • Affinity Enhancement: It increases van der Waals interactions, driving the Kd​ into the low nanomolar range[3].

  • Steric Exclusion (Cross-Reactivity Mitigation): The added bulk creates a severe steric clash within the highly conserved, narrower active sites of off-target endoplasmic reticulum (ER) and Golgi glycosyltransferases (GTs). This virtually eliminates cross-reactivity with N-linked and canonical O-linked glycosylation pathways[2].

Performance Comparison: 3-Ethyl-Q6S vs. Alternatives

The table below synthesizes the quantitative performance and cross-reactivity metrics of 3-Ethyl-Q6S probes against standard alternatives.

Probe Class / AlternativePrimary Target Affinity (OGT IC₅₀)Cross-Reactivity (Off-Target GTs)Cell PermeabilityMechanism of Action
3-Ethyl-Q6S Derivatives < 50 nMMinimal: No alteration of cell-surface N-/O-glycansHighCompetitive Uridine Mimic (Steric exclusion)
OSMI-1 (Unsubstituted Q6S) 2.7 μMLow: Slight lectin-binding shifts at >50 μMModerateCompetitive Uridine Mimic
OSMI-4 3.0 nMLow: Highly specific, but poor physicochemical propertiesLowCompetitive Uridine Mimic
BZX2 (Benzoxazolinone) < 10 μMModerate: Hits other carbohydrate-processing enzymesLowCovalent Diphosphate Mimic
Ac₄-5SGlcNAc 5.0 μM (EC₅₀)High: Broad off-target metabolic incorporationHighMetabolic UDP-GlcNAc analog

Data synthesized from established OGT inhibitor profiling studies[1],[2],[4].

Visualization of Probe Selectivity

The following diagram illustrates the biochemical interception of OGT by 3-Ethyl-Q6S probes and the parallel pathways monitored for cross-reactivity.

G Glucose Glucose Metabolism HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc (Donor) HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (Primary Target) UDP_GlcNAc->OGT Substrate OffTarget Off-Target GTs (e.g., ER/Golgi GTs) UDP_GlcNAc->OffTarget Substrate Target O-GlcNAcylated Proteins OGT->Target Glycosylation Probe 3-Ethyl-Q6S Probe (Uridine Mimic) Probe->OGT Potent Inhibition (Steric Fit) Probe->OffTarget Minimized Cross-reactivity (Steric Clash) SurfaceGlycans Cell Surface Glycans OffTarget->SurfaceGlycans N-/O-linked Glycosylation

3-Ethyl-Q6S probe selectivity: Potent OGT inhibition with minimized off-target GT cross-reactivity.

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To rigorously validate the selectivity of probes derived from 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, researchers must employ a self-validating system that measures both direct target engagement and global off-target glycosylation.

Causality of Assay Design: We utilize the UDP-Glo assay for precise in vitro enzymatic kinetics, paired with a biotinylated lectin blot to assess in vivo cross-reactivity. If the probe cross-reacts with ER/Golgi GTs, the architecture of cell-surface glycans will change, altering lectin binding profiles[2].

Phase 1: In Vitro GT Cross-Reactivity (UDP-Glo Assay)
  • Preparation: Reconstitute the 3-Ethyl-Q6S probe, OSMI-1 (baseline control), and Tunicamycin (positive control for N-linked GT inhibition) in DMSO.

  • Reaction Assembly: In a 384-well plate, combine 10 nM of purified off-target GTs (e.g., GalNAc-Ts, B4GALT1) with 25 μM of the respective UDP-sugar donor.

  • Inhibition: Add the probes at a concentration gradient (1 nM to 100 μM). Incubate at 37°C for 60 minutes.

  • Detection: Add the UDP-Glo detection reagent (1:1 volume). The reagent converts the UDP byproduct (generated by GT activity) into ATP, which drives a luciferase reaction.

  • Validation: A lack of luminescent signal reduction in the 3-Ethyl-Q6S wells confirms the absence of in vitro cross-reactivity.

Phase 2: In Vivo Global Glycan Profiling (Lectin Blotting)
  • Cell Treatment: Culture HEK293T cells and treat with 20 μM of the 3-Ethyl-Q6S probe, vehicle (DMSO), or 50 μM Ac₄-5SGlcNAc for 24 hours.

  • Lysis & Normalization: Lyse cells in RIPA buffer supplemented with protease inhibitors and OGA inhibitors (e.g., Thiamet G) to preserve O-GlcNAc. Normalize protein concentrations using a BCA assay.

  • Electrophoresis: Resolve 20 μg of lysate per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a nitrocellulose membrane.

  • Lectin Probing: Block the membrane with 3% BSA (avoid milk, as it contains glycoproteins). Probe with a panel of biotinylated lectins:

    • ConA (detects branched α-mannosidic structures).

    • WGA (detects sialic acid and GlcNAc).

    • Jacalin (detects O-linked galactose).

  • Detection: Incubate with Streptavidin-HRP and develop using ECL.

  • Interpretation: The 3-Ethyl-Q6S lanes must show identical banding patterns to the DMSO control across all lectins, proving zero cross-reactivity with surface glycan synthesis. Conversely, the Ac₄-5SGlcNAc lanes will show significant banding shifts due to metabolic cross-reactivity[1].

Self-Validation Checkpoint: The inclusion of the Ac₄-5SGlcNAc arm proves that the assay can detect cross-reactivity if it exists (true positive), while the vehicle control establishes the baseline (true negative). If the positive control fails to shift the lectin bands, the entire blot is invalid.

References

  • Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. RSC Publishing.[Link]

  • A small molecule that inhibits OGT activity in cells. PMC - NIH / ACS Chemical Biology.[Link]

  • Ligand-Directed Self-Assembling Chimeras for Targeted Protein O-GlcNAcylation. ACS Chemical Biology.[Link]

  • Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors. Journal of the American Chemical Society.[Link]

Sources

Confirming the Binding Site of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-oxo-1,2-dihydroquinoline (carbostyril) core is a highly privileged scaffold in modern drug discovery, frequently utilized to achieve high-affinity binding in the hinge regions of kinases, the ATP-binding sites of DNA gyrase, and epigenetic targets like Lysine-specific demethylase 1 (LSD1)[1][2]. When this scaffold is functionalized with a sulfonyl chloride warhead at the 6-position—creating derivatives like 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride—the molecule is transformed from a reversible binder into a potent covalent probe.

Sulfonyl chlorides act as strong electrophiles that undergo nucleophilic substitution (often via Sulfur(VI) Fluoride Exchange or SuFEx-like pathways) with nucleophilic amino acid side chains, primarily the primary amines of Lysine or the hydroxyls of Tyrosine, forming highly stable sulfonamide or sulfonate ester linkages[3][4]. Definitively confirming the exact binding site of these derivatives is critical for understanding their mechanism of action, optimizing structure-activity relationships (SAR), and ruling out off-target toxicity.

This guide objectively compares the leading analytical methodologies used to map these covalent modifications and provides field-proven, self-validating protocols to ensure scientific rigor.

Objective Comparison of Binding Site Confirmation Methods

To map a covalent modification, researchers typically rely on a combination of mass spectrometry (MS) and orthogonal biochemical validation. Below is a comparative analysis of the three primary methodologies used to confirm the binding site of sulfonyl chloride derivatives.

Table 1: Performance Comparison of Target Mapping Methodologies
MethodologyResolutionThroughputPrimary AdvantagesLimitations
Intact Protein MS (Top-Down) Protein Level (Stoichiometry)HighRapidly confirms covalent adduct formation and 1:1 binding stoichiometry.Cannot identify the specific amino acid residue modified.
LC-MS/MS Peptide Mapping (Bottom-Up) Amino Acid LevelMediumPinpoints the exact modified Lys/Tyr residue; high sensitivity.Requires near-complete sequence coverage; susceptible to ionization bias.
Site-Directed Mutagenesis (SDM) Functional LevelLowProvides definitive, functional validation of the binding site in live assays.Time-consuming; mutations may cause global protein misfolding.

The Logic of Covalent Validation

The validation of a 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride derivative must be approached as a self-validating system. Relying solely on MS/MS can lead to false positives due to gas-phase rearrangements or in vitro artifacts. Therefore, the workflow must logically progress from confirming the macroscopic reaction (Intact MS) to identifying the microscopic site (Peptide Mapping), and finally proving causality (Mutagenesis).

Workflow N1 Target Protein + 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride N2 Intact Protein MS (Confirm 1:1 Stoichiometry) N1->N2 Incubation (pH 7.5-8.0) N3 Denaturation & Alkylation (Prevent Disulfide Scrambling) N2->N3 +Mass Shift Detected N4 LC-MS/MS Peptide Mapping (Identify Modified Residue) N3->N4 Trypsin Digest N5 Site-Directed Mutagenesis (Mutate Target Lys/Tyr to Ala) N4->N5 Target Residue Identified

Workflow for confirming the covalent binding site of sulfonyl chloride probes.

Detailed Experimental Methodologies

Protocol A: Bottom-Up LC-MS/MS Peptide Mapping

This protocol utilizes proteolytic digestion followed by high-resolution liquid chromatography-tandem mass spectrometry to locate the specific sulfonamide linkage[5].

Causality & Logic: Sulfonyl chlorides are highly reactive toward water, leading to hydrolysis. Therefore, labeling must be performed in amine-free buffers (e.g., HEPES or Phosphate, avoiding Tris) at a slightly basic pH (7.5–8.0) to ensure the target Lysine is deprotonated and nucleophilic. Subsequent alkylation of cysteines is mandatory to prevent disulfide scrambling during digestion, which would otherwise confound the MS/MS spectra.

Step-by-Step Procedure:

  • Labeling: Incubate 10 µM of the purified target protein with 50 µM of the 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride derivative in 50 mM HEPES (pH 7.8), 150 mM NaCl for 2 hours at room temperature.

  • Quenching & Denaturation: Quench the reaction by adding 10 mM DTT and heat to 56°C for 30 minutes. This denatures the protein and reduces disulfide bonds.

  • Alkylation: Add Iodoacetamide (IAM) to a final concentration of 20 mM. Incubate in the dark for 30 minutes at room temperature to irreversibly alkylate free cysteines.

  • Digestion: Dilute the sample to reduce urea/denaturant concentration. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Data Acquisition: Acidify with 0.1% Formic Acid, desalt using C18 StageTips, and analyze via nanoLC-ESI-MS/MS (e.g., Orbitrap).

  • Data Analysis: Search the raw data against the protein sequence, setting a dynamic modification for the mass of the probe minus the mass of HCl (loss of chloride during covalent bond formation) on Lysine and Tyrosine residues.

Mechanism Probe Sulfonyl Chloride Warhead (-SO2Cl) Intermediate Tetrahedral Transition State Probe->Intermediate Nucleophilic Attack Protein Target Lysine (-NH2) Protein->Intermediate Product Stable Sulfonamide Adduct (-SO2-NH-) Intermediate->Product Loss of HCl

Chemical mechanism of covalent sulfonamide formation by sulfonyl chlorides.

Protocol B: Site-Directed Mutagenesis (SDM) Functional Validation

Peptide mapping identifies the location of the adduct, but SDM proves that this specific binding event is responsible for the compound's inhibitory activity.

Causality & Logic: By mutating the identified nucleophilic residue (e.g., Lysine) to a non-nucleophilic analog of similar steric bulk (e.g., Alanine or Arginine), you eliminate the covalent attachment point. If the protein remains folded and enzymatically active, but the inhibitor loses its profound potency, the binding site is functionally confirmed.

Step-by-Step Procedure:

  • Mutagenesis: Use PCR-based SDM to mutate the target Lysine to Alanine (K->A) in the expression plasmid.

  • Expression & Purification: Express the mutant protein in E. coli or mammalian cells and purify using affinity chromatography.

  • Folding Validation: Perform a baseline enzymatic activity assay or Differential Scanning Fluorimetry (DSF) to ensure the K->A mutation did not destroy the protein's native fold.

  • Intact MS Comparison: Incubate both Wild-Type (WT) and Mutant proteins with the derivative. Analyze via Intact MS. The WT should show a +Mass shift, while the mutant should remain unmodified.

Quantitative Data Interpretation

When presenting validation data, it is crucial to juxtapose the labeling efficiency and the resulting functional inhibition (IC₅₀). Below is a representative data structure summarizing the expected outcomes when confirming a true covalent binding site.

Table 2: Quantitative Validation of the Covalent Binding Site
Protein VariantIntact MS Labeling Efficiency (2h)Identified Modified Residue (LC-MS/MS)Enzymatic IC₅₀ (µM)Conclusion
Wild-Type (WT) > 95% (+ Mass Shift)Lysine-1420.015Potent covalent inhibition confirmed.
Mutant (K142A) < 5% (No Mass Shift)None Detected> 10.0Loss of activity confirms K142 is the binding site.
Mutant (K142R) < 5% (No Mass Shift)None Detected8.5Arginine retains charge but resists sulfonylation.
Mutant (Y88A) *> 90% (+ Mass Shift)Lysine-1420.018Control mutation; confirms specificity of K142.

*Note: Y88A represents a control mutation of a nearby non-target nucleophile to prove the specificity of the sulfonyl chloride probe.

References

  • "Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors - PMC", nih.gov. URL:[Link]

  • "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1", manchester.ac.uk. URL:[Link]

  • "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC", nih.gov. URL:[Link]

  • "WO2011082285A1 - Ligand-directed covalent modification of protein", google.com.

Sources

A Comparative Guide to Achieving Reproducible Experiments with 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a daily challenge, where success is not only measured by the novelty of the structure but also by the reliability and reproducibility of its synthesis. The sulfonamide linkage is a cornerstone of modern medicinal chemistry, found in a vast array of therapeutic agents.[1][2] When coupled with a privileged heterocyclic scaffold like quinoline, it offers a powerful strategy for creating new drugs.[3][4]

This guide provides an in-depth technical analysis of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride , a bespoke reagent for synthesizing novel sulfonamides. We will objectively compare its inferred performance with common alternatives, provide a robust experimental protocol, and, most importantly, delineate the critical parameters necessary to ensure the reproducibility of your results. Our focus is not just on the "how," but the "why," grounding our recommendations in established chemical principles to create a self-validating experimental system.

Understanding the Reagent: A Structural and Reactivity Perspective

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a highly reactive electrophile designed for the facile synthesis of sulfonamides. Its structure comprises three key components:

  • The Electrophilic Center: The sulfonyl chloride (-SO₂Cl) group is the reactive site, readily undergoing nucleophilic attack by primary and secondary amines.

  • The Quinolinone Core: The 2-oxo-1,2-dihydroquinoline scaffold is a recognized pharmacophore. The lactam functionality and the aromatic system influence the electronic properties of the sulfonyl chloride group.

  • The Ethyl Substituent: The C3-ethyl group is a key modulator. While it may not exert a strong electronic effect on the distant C6-sulfonyl group, its steric bulk can influence the approach of nucleophiles and potentially the conformation of the final sulfonamide product, which can be a critical factor in its biological activity.

The reactivity of arenesulfonyl chlorides is a complex interplay of electronic and steric factors. While electron-withdrawing groups on the aromatic ring typically increase reactivity, studies have shown a counterintuitive acceleration of nucleophilic substitution by ortho-alkyl groups.[5][6][7] This "steric acceleration" is attributed to the relief of ground-state strain as the tetrahedral sulfur transitions to a trigonal bipyramidal intermediate or transition state.[5][8] While the C3-ethyl group in our target molecule is not ortho to the sulfonyl group, its presence on the quinoline ring system contributes to the overall steric environment and should be a consideration in reaction design.

Comparative Analysis with Alternative Sulfonylating Agents

The choice of a sulfonylating agent is a critical decision in synthetic design. Below is a comparison of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with standard reagents and structural analogs.

ReagentStructureKey AdvantagesKey Disadvantages & Reproducibility Concerns
3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride Inferred StructureIntroduces a unique, potentially bioactive quinolinone scaffold with a C3-ethyl modulator.Likely moisture-sensitive, requiring stringent anhydrous conditions.[9][10] Steric bulk of the quinolinone may hinder reaction with bulky amines.
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClHighly crystalline, easy to handle, widely available, and extensively documented. Forms stable tosylamides.Can be challenging to remove the tosyl protecting group. Reproducibility depends on purity, as it can hydrolyze to p-toluenesulfonic acid.
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClHighly reactive, small size allows reaction with hindered amines. Mesyl group is often easier to remove than tosyl.Volatile and highly corrosive liquid. Reactions are often exothermic and require careful temperature control to avoid side reactions.[11]
2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride [Structure from CAS 569340-07-4][12]Provides the core quinolinone scaffold without the C3-substituent, serving as a good baseline for comparison.Similar moisture sensitivity. Reactivity profile may differ slightly due to the absence of the ethyl group's steric influence.

Experimental Protocol: A Self-Validating System for Reproducible Sulfonamide Synthesis

This protocol describes a general method for the reaction of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with a primary or secondary amine. The causality behind each step is explained to ensure a robust and reproducible workflow.

Diagram: General Reaction Mechanism

G Amine R₂NH (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Quinoline-SO₂Cl (Electrophile) SulfonylChloride->Intermediate Product Quinoline-SO₂NR₂ (Sulfonamide Product) Intermediate->Product Collapse & Cl⁻ Elimination HCl_source Intermediate->HCl_source forms Base Base (e.g., Et₃N) Salt Base-H⁺Cl⁻ Base->Salt Neutralization HCl HCl HCl_source->Base G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. In-Process Control cluster_workup 4. Workup & Purification Prep1 Oven-dry all glassware Prep2 Ensure anhydrous solvents Prep3 Verify reagent purity (fresh sulfonyl chloride) R1 Set up under inert gas (N₂) Prep3->R1 R2 Dissolve Amine & Base in DCM R1->R2 R3 Cool to 0 °C R2->R3 R4 Slow, dropwise addition of 3-Ethyl-2-oxo...-SO₂Cl R3->R4 R5 Warm to RT & Stir (2-16h) R4->R5 M1 Monitor by TLC/LC-MS (every 2h) R5->M1 M2 Is starting material consumed? M1->M2 M2->R5 No W1 Quench with H₂O or 1M HCl M2->W1 Yes W2 Extract with DCM W1->W2 W3 Wash: 1M HCl -> NaHCO₃ -> Brine W2->W3 W4 Dry (Na₂SO₄) & Concentrate W3->W4 W5 Purify (Chromatography/ Recrystallization) W4->W5 W6 Characterize Product (NMR, MS, Purity) W5->W6 G cluster_yield cluster_purity Start Reaction Outcome Unsatisfactory Problem What is the main issue? Start->Problem LowYield Low / No Yield Problem->LowYield Low Yield Impure Impure Product Problem->Impure Impure CheckReagents Check Reagent Quality (Fresh SO₂Cl? Dry Amine?) LowYield->CheckReagents IdentifyByproduct Identify Byproduct (TLC, LC-MS) Impure->IdentifyByproduct CheckConditions Check Reaction Conditions (Anhydrous? Inert Gas?) CheckReagents->CheckConditions Reagents OK CheckAmine Is Amine Unreactive? CheckConditions->CheckAmine Conditions OK Sol1 Solution: Increase Temp/Time CheckAmine->Sol1 Sol2 Solution: Use DMAP catalyst CheckAmine->Sol2 DiSulf Di-sulfonylation? IdentifyByproduct->DiSulf Hydrolysis Sulfonic Acid? IdentifyByproduct->Hydrolysis Sol3 Solution: Use 1:1 Stoichiometry Add SO₂Cl slowly at 0°C DiSulf->Sol3 Yes Sol4 Solution: Ensure Strict Anhydrous Conditions Hydrolysis->Sol4 Yes

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. The protocol herein is designed to ensure laboratory safety, environmental protection, and regulatory compliance by first neutralizing the compound's reactive moiety, followed by proper disposal of the resulting hazardous waste.

The core challenge in disposing of this compound lies in its dual-hazard nature. It possesses a highly reactive sulfonyl chloride group attached to a quinoline core. Sulfonyl chlorides are corrosive, react exothermically with water to produce hazardous acids, and can release toxic gases.[1] The quinoline backbone, common in pharmaceuticals, also presents hazards, as many quinoline derivatives are toxic and pose a significant risk to aquatic life.[2][3] Therefore, a multi-step disposal process is mandatory.

Part 1: Core Safety Directives & Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedure, a thorough risk assessment is critical. All operations must be conducted within a certified chemical fume hood.[4][5] An emergency eyewash station and safety shower must be immediately accessible.[4][6]

Primary Hazards:

  • Corrosivity: The compound is expected to cause severe skin burns and eye damage due to the sulfonyl chloride group.[1][7]

  • High Reactivity: Reacts exothermically, sometimes violently, with water, moisture, and bases to produce corrosive hydrochloric acid and sulfonic acids.[1]

  • Toxic Fumes: Decomposition, whether through heat or reaction, can produce toxic and corrosive gases, including hydrogen chloride (HCl) and sulfur oxides (SOx).[1][8]

  • Environmental Hazard: Quinoline derivatives are often classified as toxic to aquatic life with long-lasting effects.[2][3]

A multi-layered PPE approach is mandatory to minimize all routes of exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Tightly fitting chemical safety goggles and a full-face shield.[1][4]Protects against splashes of the corrosive material and potential violent reactions during neutralization.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[4][9]Prevents skin contact and severe chemical burns. Gloves must be inspected before use and disposed of as hazardous waste after handling.
Body Protection A chemical-resistant laboratory coat or apron. For larger quantities, impervious or fire-resistant clothing is recommended.[1][4]Protects skin and personal clothing from spills and splashes.
Respiratory Protection All handling must be performed in a certified chemical fume hood.[1][10]Prevents inhalation of corrosive vapors or toxic decomposition gases.

Part 2: Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

Spill Cleanup Steps:

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate all non-essential individuals.[1]

  • Ensure PPE: Don the full personal protective equipment detailed in Part 1 before approaching the spill.

  • Contain the Spill: For liquid spills, create a dike around the edges using a dry, inert absorbent material.[11]

  • Absorb & Neutralize: Cover the spill with a dry, inert absorbent such as sand, dry lime, or soda ash.[1] Crucially, do NOT use water or combustible materials like paper towels directly on the spill , as this can trigger a violent reaction.[1]

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, clearly labeled, and sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly. The final rinsate should be collected as hazardous liquid waste.

  • Dispose: The sealed container of spill residue must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.[10]

Part 3: Step-by-Step Disposal & Deactivation Protocol

This protocol is designed for the safe neutralization of waste quantities of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. The primary objective is to convert the reactive sulfonyl chloride into a chemically stable sulfonate salt via controlled hydrolysis, mitigating its immediate corrosive and reactive hazards.

Principle of Deactivation

The sulfonyl chloride group (R-SO₂Cl) reacts with a weak base like sodium bicarbonate (NaHCO₃) in an aqueous solution. This reaction hydrolyzes the sulfonyl chloride to a sulfonic acid, which is immediately neutralized by the bicarbonate to form a non-reactive sodium sulfonate salt (R-SO₃Na), water, and carbon dioxide gas. Using a weak base and low temperature is essential to control the reaction rate, manage heat generation (exotherm), and prevent excessive foaming from CO₂ evolution.[1][10]

Experimental Protocol: Neutralization
  • Preparation: In a certified chemical fume hood, prepare a beaker with a magnetic stir bar. The beaker should be at least 5-10 times larger than the volume of the sulfonyl chloride solution to safely contain potential foaming.

  • Base Solution: Add a sufficient volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the beaker. A general rule is to use a 5-10 molar equivalent of base relative to the quantity of sulfonyl chloride being neutralized.[1]

  • Cooling: Place the beaker containing the bicarbonate solution into an ice/water bath and begin stirring. Allow the solution to cool to approximately 0-5 °C.[1][10]

  • Slow Addition: Using a pipette or dropping funnel, add the 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride waste to the cold, vigorously stirred bicarbonate solution slowly and in a dropwise manner .[1][10]

    • Causality: This slow, controlled addition is the most critical step. A rapid addition will cause a violent exothermic reaction and vigorous gas evolution, leading to a dangerous splash and release of aerosols.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the neutralization reaction is complete.[1]

  • Verification: Remove a small aliquot of the aqueous layer and test its pH using pH paper. The solution should be neutral or slightly basic (pH ≥ 7), confirming that all acidic byproducts have been neutralized.[1] If the solution is still acidic, slowly add more sodium bicarbonate solution until a neutral pH is achieved.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the safe disposal of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

G cluster_prep Preparation & Assessment cluster_deactivation Deactivation Protocol cluster_final Final Disposal start Identify Waste: 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood prep_base Prepare Cold, Stirred NaHCO₃ Solution in Ice Bath fume_hood->prep_base add_waste Slowly Add Sulfonyl Chloride Waste prep_base->add_waste Dropwise! react Stir for 30-60 min After Addition add_waste->react verify Verify pH is Neutral or Slightly Basic react->verify collect Collect Neutralized Solution in Labeled Hazardous Waste Container verify->collect Neutralization Confirmed dispose Transfer to EHS for Licensed Disposal (Incineration) collect->dispose

Caption: Workflow for the deactivation and disposal of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Part 4: Final Waste Segregation and Logistical Disposal

The deactivation protocol renders the sulfonyl chloride moiety inert. However, the resulting solution contains a quinoline derivative and must still be treated as hazardous chemical waste.

  • Waste Identification: The neutralized solution must be collected in a compatible, leak-proof, and clearly labeled hazardous waste container. The label should accurately describe the contents, for example: "Aqueous solution of neutralized 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonate, sodium salt."

  • Segregation: Do not mix this waste stream with other incompatible waste, such as strong acids or organic solvents.

  • Ultimate Disposal: All waste, including the neutralized solution, contaminated gloves, and disposable labware, must be disposed of through an approved and licensed hazardous waste disposal facility, which is typically coordinated by your institution's EHS department.[2][12] The standard final disposal method for such compounds is high-temperature incineration.[2][12] Adherence to federal (EPA, RCRA) and local regulations is mandatory for all hazardous waste disposal.[13]

By following this comprehensive guide, laboratory personnel can safely manage and dispose of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, protecting themselves, their colleagues, and the environment.

References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • sulphuryl chloride - Sdfine. S D Fine-Chem Limited. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. Available at: [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University. Available at: [Link]

  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.